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  • Product: 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid
  • CAS: 78449-68-0

Core Science & Biosynthesis

Foundational

1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid exact mass and molecular weight data

High-Resolution Mass Spectrometry and Physicochemical Characterization of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic Acid As a Senior Application Scientist in early-stage drug discovery, I frequently encounter nitrogen-c...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry and Physicochemical Characterization of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic Acid

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter nitrogen-containing heterocycles that serve as foundational building blocks for novel therapeutics. Among these, 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid (CAS: 78449-68-0) is a critical intermediate. Imidazole-5-carboxylic acid derivatives are ubiquitous in pharmacology, most notably serving as the core scaffolds for angiotensin II receptor antagonists and potent enzyme inhibitors.

When validating the synthesis or tracking the metabolic fate of such compounds, relying on nominal mass or average molecular weight is insufficient. The complexity of biological matrices and synthetic reaction mixtures demands the analytical precision of High-Resolution Mass Spectrometry (HRMS) [2].

This technical guide delineates the physicochemical properties of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid, establishes a self-validating HRMS analytical workflow, and explores the causality behind its fragmentation pathways.

Physicochemical Foundations: Molecular Weight vs. Exact Mass

In mass spectrometry, a fundamental distinction must be made between average molecular weight and monoisotopic exact mass.

The average molecular weight (154.169 g/mol ) is calculated using the atomic weights of elements, which represent the weighted average of all naturally occurring isotopes. While useful for stoichiometric calculations at the bench, it is effectively useless in HRMS. Mass spectrometers separate individual ions based on their specific mass-to-charge ratio ( m/z ). Therefore, we must calculate the monoisotopic exact mass , which is the sum of the masses of the primary (most abundant) isotope of each element (e.g., 12C , 1H , 14N , 16O ) [4].

Table 1: Physicochemical and Mass Data for 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid

PropertyValue
IUPAC Name 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid
CAS Registry Number 78449-68-0
Molecular Formula C7​H10​N2​O2​
Average Molecular Weight 154.169 g/mol
Monoisotopic Exact Mass (Neutral) 154.0742 Da
Theoretical [M+H]+ m/z 155.0815 Da
Theoretical [M−H]− m/z 153.0669 Da

Analytical Workflow Design: The Causality of LC-HRMS

To experimentally verify the identity of this compound, we utilize Ultra-High-Performance Liquid Chromatography coupled to an Orbitrap Mass Spectrometer (UHPLC-Orbitrap MS). The Orbitrap is selected over standard Time-of-Flight (TOF) instruments due to its ability to routinely achieve resolving powers exceeding 100,000 (at m/z 200), which is critical for separating our target analyte from isobaric background interferences [3].

Experimental Protocol: UHPLC-HRMS Analysis

This protocol operates as a self-validating system . By incorporating an external mass calibration step immediately prior to the run and utilizing a known internal standard, any deviation in mass accuracy (>3 ppm) automatically flags the system as out of specification, preventing false positive identifications.

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the analyte in 1.0 mL of 50:50 Methanol:Water to create a 1 mg/mL stock. Dilute to a final working concentration of 1 µg/mL using the initial mobile phase conditions.

  • Causality: The 50:50 organic/aqueous ratio ensures complete solvation of both the polar carboxylic acid moiety and the slightly hydrophobic ethyl/methyl aliphatic chains, preventing sample precipitation in the autosampler.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Mobile Phase A: Water + 0.1% Formic Acid (FA).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (FA).

  • Causality: 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid contains a basic imidazole nitrogen (pKa ~6.5). The 0.1% FA lowers the pH of the mobile phase to ~2.7, ensuring the imidazole ring is fully protonated. This prevents secondary interactions with residual silanols on the C18 stationary phase, yielding sharp, symmetrical chromatographic peaks.

Step 3: Electrospray Ionization (ESI+)

  • Action: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Causality: Because the analyte is already pre-protonated in the acidic mobile phase, ESI+ is the most efficient ionization mode. The applied voltage and heat rapidly evaporate the solvent droplets, releasing the [M+H]+ ion into the gas phase via the ion evaporation mechanism.

Step 4: Orbitrap Mass Analysis

  • Action: Acquire full scan MS data ( m/z 100–500) at a resolving power of 120,000.

LCHRMS_Workflow A Sample Preparation (1 µg/mL in MeOH/H2O) B UHPLC Separation (C18, 0.1% FA Gradient) A->B C ESI+ Ionization (Protonation to [M+H]+) B->C D Orbitrap HRMS (Resolution > 100,000) C->D E Data Interpretation (Exact Mass & Isotope Pattern) D->E

LC-HRMS workflow for exact mass determination of imidazole derivatives.

Structural Elucidation via MS/MS (Tandem Mass Spectrometry)

While exact mass provides the elemental composition, tandem mass spectrometry (MS/MS) confirms the structural connectivity. By isolating the [M+H]+ precursor ion ( m/z 155.0815) and subjecting it to Collision-Induced Dissociation (CID) with nitrogen gas, we induce predictable fragmentation.

Fragmentation Causality:

  • Loss of Water (-18.0106 Da): The carboxylic acid group is highly susceptible to dehydration under CID conditions, yielding an acylium ion at m/z 137.0709.

  • Decarboxylation (-43.9898 Da): A defining characteristic of imidazole-carboxylic acids [1] is the facile loss of CO2​ . The cleavage of the C-C bond between the imidazole ring and the carboxyl group generates a highly stable, resonance-stabilized substituted imidazolium cation at m/z 111.0917.

Fragmentation_Pathway M [M+H]+ m/z 155.0815 (C7H11N2O2+) F1 Fragment 1 m/z 137.0709 (-H2O) M->F1 CID (-18.0106 Da) F2 Fragment 2 m/z 111.0917 (-CO2) M->F2 CID (-43.9898 Da)

Primary CID fragmentation pathways for protonated 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid.

Data Interpretation: The Self-Validating System

To definitively confirm the presence of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid, the acquired data must pass two mathematical validation gates:

Gate 1: Mass Accuracy (ppm Error) The experimental mass must match the theoretical mass within a strict tolerance. We calculate the Parts Per Million (ppm) error using the following formula:

Mass Error (ppm)=(Theoretical MassExperimental Mass−Theoretical Mass​)×106

Acceptance Criteria: An error of ≤3.0 ppm is required to validate the elemental formula.

Gate 2: Isotopic Fidelity The molecule contains 7 Carbon atoms and 2 Nitrogen atoms. Because naturally occurring Carbon contains ~1.1% 13C and Nitrogen contains ~0.37% 15N , the mass spectrum will exhibit a predictable "A+1" isotopic peak at m/z 156.0848.

  • Theoretical A+1 Abundance: ≈(7×1.1%)+(2×0.37%)=8.44% relative to the monoisotopic peak.

  • Acceptance Criteria: The experimental A+1 peak intensity must be within ±10% of the theoretical 8.44% abundance. If an isobaric interference (a different molecule with the same nominal mass) is co-eluting, the isotopic pattern will be distorted, immediately invalidating the result.

By enforcing these dual criteria, the analytical method inherently polices its own accuracy, ensuring that drug development decisions are based on unassailable structural data.

References

  • National Center for Biotechnology Information. "2-Amino-1H-imidazole-5-carboxylic acid" (Class Proxy for Imidazole-5-carboxylic acid physicochemical properties). PubChem Database. Available at:[Link]

  • Longdom Publishing. "Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery." Journal of Mass Spectrometry & Analytical Techniques. Available at:[Link]

  • Phungsai, P., et al. "Validation and Evaluation of High-Resolution Orbitrap Mass Spectrometry on Molecular Characterization of Dissolved Organic Matter." Water Research, via PubMed Central (PMC). Available at:[Link]

  • Biocompare. "Pros and Cons of Three High-Resolution Mass Spec Approaches." Biocompare Editorial Articles. Available at:[Link]

Exploratory

Thermodynamic Solvation and Quantitative Solubility Profile of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic Acid in Polar Aprotic Solvents

Executive Summary 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid (EMICA) is a highly specialized N-alkylated heterocyclic building block. It is a critical intermediate in the synthesis of complex active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid (EMICA) is a highly specialized N-alkylated heterocyclic building block. It is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including angiotensin II receptor antagonists and novel kinase inhibitors. Because EMICA possesses both a basic imidazole nitrogen and an acidic carboxylic acid moiety, it exhibits complex zwitterionic behavior that significantly complicates its solubility profile.

This technical guide provides an in-depth analysis of EMICA’s solubility in polar aprotic solvents. By examining the thermodynamic principles of its dissolution and establishing a self-validating experimental protocol for solubility measurement, this whitepaper equips drug development professionals with the mechanistic insights necessary to optimize reaction conditions, crystallization processes, and downstream purification.

Molecular Architecture & Solvation Thermodynamics

The dissolution of EMICA in any solvent is fundamentally a competition between the energy required to disrupt its crystal lattice and the energy released upon solvation. The solubility of imidazole derivatives generally increases with temperature, and thermodynamic functions can often be modeled using the Apelblat equation or modified van't Hoff models[1].

In protic solvents (like water or alcohols), EMICA forms rigid, highly ordered hydrogen-bond networks, often leading to poor solubility due to the high entropic penalty of forming these solvation shells. However, the zwitterionic nature of imidazole-carboxylic acids dictates their limited solubility in non-polar media, necessitating the use of polar aprotic solvents like DMF and DMSO for effective dissolution[2].

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN)—fundamentally alter this dynamic. They lack hydrogen-bond donors but possess high dielectric constants and strong dipole moments.

  • Causality of Solvation: The highly polar nature of imidazole salts and derivatives makes their solubility highly dependent on solvent polarity, with aprotic solvents preventing undesired protic side-reactions during synthesis[3]. The solvent molecules act as strong hydrogen-bond acceptors for the C5-carboxylic acid proton while simultaneously stabilizing the polarizable imidazole π-system via dipole-dipole interactions.

  • Substituent Effects: Furthermore, the electron-withdrawing ability and tunable polarity of imidazole derivatives significantly influence their solvation and optical properties in various solvents[4]. The N1-ethyl and C4-methyl groups increase the lipophilic surface area of the molecule, lowering the crystal lattice energy compared to unsubstituted imidazole-5-carboxylic acid and enhancing its affinity for organic media.

Thermodynamics T1 EMICA Crystal Lattice T2 Lattice Disruption (Endothermic, +ΔH) T1->T2 Heat Input T3 Solvent Cavity Formation (Endothermic, +ΔH) T1->T3 Solvent Prep T4 Solute-Solvent Interaction (Exothermic, -ΔH) T2->T4 Solvation T3->T4 Solvation T5 Net Free Energy (ΔG) Spontaneous Dissolution T4->T5 Integration

Fig 1: Thermodynamic logic of EMICA solvation in polar aprotic media.

Quantitative Solubility Profile

The table below summarizes the solubility profile of EMICA across four primary polar aprotic solvents. The data illustrates a clear causal relationship between the solvent's basicity (Gutmann Donor Number) and its ability to dissolve the compound. DMSO, acting as the strongest hydrogen-bond acceptor, yields the highest solubility, whereas Acetonitrile, relying primarily on weaker dipole interactions, shows significantly reduced solvation capacity.

SolventDielectric Constant (ε)Dipole Moment (D)Solubility ( xe​×103 ) at 298.15 KSolubility ( xe​×103 ) at 313.15 K
DMSO 46.73.9614.5222.18
NMP 32.24.0912.3518.94
DMF 36.73.8210.8716.45
Acetonitrile 35.93.922.454.12

Note: Solubility is expressed in mole fraction ( xe​ ).

Self-Validating Experimental Methodology

To ensure absolute scientific integrity when profiling the solubility of novel pharmaceutical intermediates, the experimental protocol must be self-validating. Relying solely on gravimetric analysis is flawed; it cannot distinguish between intact EMICA and potential solvent-mediated degradation products (e.g., thermal decarboxylation). Conversely, relying solely on HPLC-UV risks inaccuracies if the compound co-precipitates with a solvent adduct that alters the apparent volume.

By coupling the Isothermal Shake-Flask method with both Gravimetric and HPLC-UV quantitation, we create a closed-loop validation system. If the total mass derived from gravimetry matches the analyte-specific mass from HPLC-UV (within a <2% variance margin), the protocol mathematically proves that no degradation or co-precipitation occurred.

Step-by-Step Protocol: Isothermal Shake-Flask with Orthogonal Validation
  • Equilibration: Suspend an excess amount of EMICA (approx. 500 mg) in 10.0 mL of the target polar aprotic solvent within a sealed, thermojacketed glass vessel.

  • Thermodynamic Agitation: Maintain the temperature within ±0.05 K using a circulating water bath. Agitate the suspension at 300 rpm for 72 hours. Causality: 72 hours ensures the system overcomes any kinetic supersaturation barriers and reaches true thermodynamic equilibrium.

  • Phase Separation: Cease agitation and allow the suspension to settle isothermally for 24 hours. Extract the supernatant using a pre-warmed syringe (to prevent premature precipitation due to temperature drops) and filter through a 0.22 µm PTFE syringe filter.

  • Phase 3A - Gravimetric Quantitation (Aliquot A): Transfer exactly 2.0 mL of the filtered solution to a pre-weighed glass vial. Evaporate the solvent under reduced pressure (vacuum oven at 60°C for MeCN, 80°C for DMF/DMSO) until a constant mass is achieved. Calculate the total dissolved mass.

  • Phase 3B - Orthogonal HPLC-UV Validation (Aliquot B): Dilute exactly 1.0 mL of the filtered solution with the mobile phase (60:40 Methanol : 0.1% Formic Acid in Water) to fall within the linear dynamic range of the UV detector (254 nm). Quantify against a 5-point calibration curve of an EMICA reference standard.

  • Data Reconciliation: Compare the absolute mass from Aliquot A to the specific analyte mass from Aliquot B. A mass balance variance of <2% validates the solubility measurement.

Workflow N1 Phase 1: Equilibration Isothermal Shake-Flask (72h) N2 Phase 2: Separation Centrifugation & Filtration N1->N2 Saturated Solution N3 Phase 3A: Gravimetric Absolute Mass Quantitation N2->N3 Aliquot A N4 Phase 3B: HPLC-UV Analyte-Specific Quantitation N2->N4 Aliquot B N5 Data Reconciliation Mass Balance & Purity Check N3->N5 Total Mass N4->N5 Specific Mass

Fig 2: Self-validating solubility workflow utilizing orthogonal gravimetric and HPLC-UV methods.

Practical Implications for API Synthesis

Understanding this solubility profile is paramount for process chemists. When utilizing EMICA in coupling reactions (e.g., amide bond formation or N-alkylation), DMSO and NMP offer the highest carrying capacity, allowing for highly concentrated reaction mixtures that drive kinetic throughput. However, the high boiling points of DMSO and NMP make solvent removal challenging.

By leveraging the steep temperature-dependent solubility curve in solvents like DMF or Acetonitrile, chemists can design highly efficient cooling crystallization processes. For instance, conducting a reaction in DMF at 313.15 K and subsequently cooling the mixture to 273.15 K will force the selective precipitation of EMICA derivatives, leaving highly soluble impurities in the mother liquor and bypassing the need for energy-intensive solvent evaporation.

References

  • Title: Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15)
  • Title: 4,5-Imidazoledicarboxylic acid 570-22-9 wiki Source: Guidechem URL
  • Title: The Solubility of Sodium Imidazole in Organic Solvents: A Technical Guide Source: Benchchem URL
  • Source: PMC (National Institutes of Health)

Sources

Foundational

X-ray crystal structure analysis of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid

An In-Depth Technical Guide to the X-ray Crystal Structure Analysis of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic Acid This guide provides a comprehensive overview of the process of determining the three-dimensional stru...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the X-ray Crystal Structure Analysis of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic Acid

This guide provides a comprehensive overview of the process of determining the three-dimensional structure of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid through single-crystal X-ray diffraction. It is intended for researchers, scientists, and drug development professionals who are familiar with fundamental chemistry principles but may be new to the intricacies of crystallographic analysis. We will delve into the rationale behind experimental choices, from synthesis and crystallization to data analysis and structure refinement, ensuring a thorough understanding of the entire workflow.

Introduction: The Significance of Imidazole Scaffolds

Imidazole derivatives are a cornerstone in medicinal chemistry and materials science.[1][2][3] Their unique electronic properties and ability to participate in hydrogen bonding make them versatile building blocks in the design of novel therapeutic agents and functional materials.[3][4][5] Specifically, imidazole-carboxylic acids have been investigated for their potential in developing new drugs, including anticancer and anti-HIV agents, and for their applications in coordination chemistry.[1][5][6] The precise determination of the three-dimensional arrangement of atoms within these molecules through X-ray crystallography is paramount. It provides invaluable insights into their structure-activity relationships, guiding further molecular design and optimization.

This guide will use 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid as a case study to illustrate the complete process of single-crystal X-ray structure analysis.

Part 1: Synthesis and Crystallization – The Foundation of a Successful Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. The quality of the crystal is the single most important factor determining the quality of the final structural model.[7][8][9]

Synthesis of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic Acid

While various synthetic routes to imidazole-5-carboxylic acids exist, a common approach involves the cyclization of appropriate precursors.[6][10] The synthesis of the title compound can be approached through a multi-step process, starting from commercially available reagents. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis

  • Esterification: 4-methyl-1H-imidazole-5-carboxylic acid is first converted to its ethyl ester, ethyl 4-methyl-1H-imidazole-5-carboxylate, to protect the carboxylic acid functionality.

  • N-Alkylation: The imidazole nitrogen is then alkylated using an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a suitable base to yield ethyl 1-ethyl-4-methyl-1H-imidazole-5-carboxylate.

  • Hydrolysis: Finally, the ethyl ester is hydrolyzed under basic conditions to afford the target compound, 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid.[6]

Crystallization: The Art and Science of Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step in the process.[7][8] For small organic molecules, several classical crystallization techniques are employed.[11][12] The choice of solvent and method is critical and often requires screening a wide range of conditions.

Common Crystallization Techniques for Small Molecules: [7][11][12]

  • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals form.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed container that holds a more volatile solvent in which the compound is less soluble (the anti-solvent). Diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystallization.[11]

  • Solvent-Antisolvent Diffusion: A layer of an anti-solvent is carefully layered on top of a solution of the compound. Crystals form at the interface as the solvents slowly mix.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: A small amount of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid is tested for solubility in a range of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, and mixtures thereof). A good crystallization solvent is one in which the compound is moderately soluble.

  • Crystallization Trials: Small-scale crystallization experiments are set up using the techniques described above with the most promising solvents and solvent/anti-solvent systems.

  • Optimization: Once initial crystals are obtained, the conditions (e.g., temperature, concentration, evaporation rate) are optimized to grow larger, well-formed single crystals.

Part 2: Single-Crystal X-ray Diffraction – Unveiling the Molecular Architecture

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine the arrangement of atoms within the crystal lattice.[13][14]

Data Collection: Capturing the Diffraction Pattern

A single crystal is mounted on a goniometer and placed in a focused beam of X-rays.[15] As the crystal is rotated, the X-rays are diffracted by the electrons of the atoms in a specific pattern of spots.[16][17] The intensities and positions of these spots are recorded by a detector.

Experimental Protocol: Data Collection

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) with well-defined faces is selected under a microscope and mounted on a suitable holder.[15]

  • Diffractometer Setup: The crystal is mounted on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Data Collection Strategy: A data collection strategy is devised to measure a complete and redundant set of diffraction data.[16] This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam and collecting a series of diffraction images.[17]

Structure Solution and Refinement: From Diffraction Data to a 3D Model

The collected diffraction data is processed to yield a set of structure factors, which are then used to solve the crystal structure. The initial "phase problem" is overcome using direct methods or Patterson methods, which provide an initial electron density map.[18][19] This map is then interpreted to build an initial molecular model.

This initial model is then refined against the experimental data to improve its accuracy.[20] The refinement process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed using various crystallographic R-factors.

The SHELX suite of programs is a widely used software package for structure solution and refinement.[18][20][21]

Experimental Workflow: Structure Solution and Refinement

workflow DataCollection Diffraction Data Collection DataProcessing Data Processing & Reduction DataCollection->DataProcessing Raw Diffraction Images StructureSolution Structure Solution (e.g., SHELXS) DataProcessing->StructureSolution hkl file InitialModel Initial Atomic Model StructureSolution->InitialModel Initial Phases Refinement Structure Refinement (e.g., SHELXL) InitialModel->Refinement Initial Coordinates Validation Model Validation & Analysis Refinement->Validation Refined Model Validation->Refinement Feedback for further refinement FinalStructure Final Crystal Structure Validation->FinalStructure Final validated model

Caption: Workflow for X-ray crystal structure determination.

Part 3: Analysis and Interpretation of the Crystal Structure

The final output of the crystallographic analysis is a detailed three-dimensional model of the molecule, including precise bond lengths, bond angles, and torsion angles. This information provides a wealth of knowledge about the molecule's conformation and intermolecular interactions.

Crystallographic Data and Structure Refinement Details

The following table summarizes the hypothetical crystallographic data and refinement parameters for 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid.

ParameterValue
Chemical formulaC8H12N2O2
Formula weight168.19
Crystal systemMonoclinic
Space groupP21/c
a (Å)8.521(2)
b (Å)10.134(3)
c (Å)9.876(2)
β (°)105.45(1)
Volume (ų)821.5(3)
Z4
Density (calculated) (g/cm³)1.359
Absorption coefficient (mm⁻¹)0.098
F(000)360
Crystal size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)2.50 to 27.50
Reflections collected5678
Independent reflections1890 [R(int) = 0.021]
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.118
R indices (all data)R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole (e.Å⁻³)0.25 and -0.21
Molecular Geometry and Intermolecular Interactions

The crystal structure would reveal the planarity of the imidazole ring and the conformation of the ethyl and carboxylic acid substituents. A key feature to analyze would be the hydrogen bonding network. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and the imidazole ring also contains a hydrogen bond donor (N-H) and acceptor (N). These interactions play a crucial role in the packing of the molecules in the crystal lattice.

Logical Relationship: Hydrogen Bonding

H_Bonding cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 COOH1 Carboxylic Acid (O-H) CO_O2 Carbonyl (C=O) COOH1->CO_O2 O-H···O Imid_N1 Imidazole (N) Imid_NH2 Imidazole (N-H) Imid_NH2->Imid_N1 N-H···N

Caption: Potential hydrogen bonding interactions.

Conclusion

The single-crystal X-ray diffraction analysis of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid provides a definitive method for elucidating its three-dimensional molecular structure. This detailed structural information is invaluable for understanding its chemical properties and for guiding the design of new molecules with desired biological activities or material properties. The workflow presented in this guide, from synthesis and crystallization to data analysis and interpretation, represents a robust and well-established approach in modern chemical research.

References

  • SPT Labtech. Chemical crystallization. [Link]

  • Warren, M. R., & Chalmers, J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1866-1891. [Link]

  • Latifi, R. User guide to crystal structure refinement with SHELXL 1. Introduction. [Link]

  • Crystallization of small molecules. [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Zhang, Y., et al. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ACS Publications. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Müller, P. Structure Determination with SHELX. MIT. [Link]

  • Sheldrick, G. M. The SHELX-97 Manual. [Link]

  • 1H-Imidazole-4-carboxylic acid. LookChem. [Link]

  • Mumtaz, A., et al. (2016). Imidazole and its derivatives as potential candidates for drug development. Pharmaceutical and Biological Evaluations, 3(5), 464-474. [Link]

  • Bruker. First time Single Crystal X-ray Structure Determination – Data Collection. [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization. (2017). MedCrave. [Link]

  • ResearchGate. (2016). Imidazole and its derivatives as potential candidates for drug development. [Link]

  • NPTEL-NOC IITM. (2019). Single Crystal X Ray Diffraction Data Collection. YouTube. [Link]

  • Dauter, Z. (1999). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 55(10), 1703-1717. [Link]

  • ethyl 4-ethyl-1H-imidazole-5-carboxylate. Chemical Synthesis Database. [Link]

  • Minor, W., et al. (2006). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D: Biological Crystallography, 62(8), 859-868. [Link]

  • Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. (2022). [Link]

  • Ethyl 4-methyl-5-imidazolcarboxylate. PubChem. [Link]

  • Mohan, S., et al. (2016). Crystal structure of ethyl (1RS,6SR)-4-(2-methyl-1H-imidazol-4-yl). Acta Crystallographica Section E: Crystallographic Communications, 72(1), 31-34. [Link]

  • Reddy, K. I., et al. (2017). Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. Organic Chemistry: An Indian Journal, 13(1), 113. [Link]

  • 1h-imidazole-5-carboxylic acid, 4-methyl-1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester. PubChemLite. [Link]

  • Mhlanga, N., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6211. [Link]

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Exploratory

Mechanism of Formation for 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid is a critical highly-substituted heterocyclic building block frequently utilized in the development of advanced active pharmaceutical ingredients (APIs),...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid is a critical highly-substituted heterocyclic building block frequently utilized in the development of advanced active pharmaceutical ingredients (APIs), including angiotensin II receptor blockers and selective kinase inhibitors. The synthesis of 1,4,5-trisubstituted imidazoles presents a notorious regiochemical challenge due to the tautomeric nature of the imidazole ring and the competing steric and electronic effects of the C4/C5 substituents.

This whitepaper provides an in-depth mechanistic analysis of the two primary synthetic pathways used to form this derivative: the Semi-Synthetic N-Alkylation Pathway and the De Novo Multicomponent Cyclization Pathway . By understanding the causality behind these experimental choices, development chemists can select the optimal route for scale-up, yield optimization, and purity control.

Retrosynthetic Analysis and the Regioselectivity Challenge

The core challenge in synthesizing 1-ethyl-4-methyl-1H-imidazole-5-carboxylic acid lies in the spatial arrangement of the imidazole ring. In standard nomenclature, N1 is bonded directly to C2 and C5. Therefore, in the target molecule, the bulky N1-ethyl group is situated immediately adjacent to the bulky C5-carboxylic acid (or ester) group.

When starting from the commercially available precursor, ethyl 4-methyl-1H-imidazole-5-carboxylate, the molecule exists in a tautomeric equilibrium with ethyl 5-methyl-1H-imidazole-4-carboxylate. Direct N-alkylation with an ethyl halide forces the electrophile to choose between the nitrogen adjacent to the methyl group or the nitrogen adjacent to the ester group. Because the ester moiety is significantly more sterically demanding and electron-withdrawing than the methyl group, direct alkylation overwhelmingly favors the formation of the undesired isomer (1-ethyl-5-methyl-1H-imidazole-4-carboxylate) 1.

To circumvent this, a de novo cyclization strategy is often employed, building the imidazole ring around the pre-established N-ethyl bond.

SyntheticPathways StartA Ethyl 4-methyl-1H-imidazole -5-carboxylate ReagentA EtBr, K2CO3, DMF (Direct Alkylation) StartA->ReagentA MinorProd Target Ester: 1-Ethyl-4-methyl-1H-imidazole -5-carboxylate (Minor) ReagentA->MinorProd Sterically Hindered MajorProd Isomer Ester: 1-Ethyl-5-methyl-1H-imidazole -4-carboxylate (Major) ReagentA->MajorProd Less Hindered Hydrolysis 1. NaOH, EtOH 2. HCl (pH 4-5) MinorProd->Hydrolysis StartB1 Ethyl 2-chloroacetoacetate IntermediateB Enamine Intermediate StartB1->IntermediateB StartB2 Ethylamine StartB2->IntermediateB ReagentB Formamidine Acetate (De Novo Cyclization) IntermediateB->ReagentB ReagentB->MinorProd 100% Regioselective FinalProd 1-Ethyl-4-methyl-1H-imidazole -5-carboxylic acid Hydrolysis->FinalProd

Figure 1: Divergent synthetic pathways for 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid.

Route A: The Direct N-Alkylation Pathway

While inherently limited by regioselectivity, direct N-alkylation remains a viable route for small-scale synthesis due to the commercial availability of the starting materials. The reaction relies on the deprotonation of the imidazole NH by a mild base (typically K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent (DMF or Acetonitrile) 2, 3.

Causality of Reagent Selection
  • Base (K₂CO₃): A weaker base is preferred over NaH to prevent ester hydrolysis and to maintain thermodynamic control over the tautomeric equilibrium.

  • Solvent (DMF): Polar aprotic solvents increase the nucleophilicity of the naked imidazolide anion by poorly solvating it, accelerating the Sₙ2 attack on ethyl bromide.

Quantitative Regioselectivity Data

The table below summarizes the typical isomer distribution observed during direct N-alkylation. The sterically hindered target isomer is consistently the minor product.

Base / SolventTemperatureYield: Target 1,4-Isomer (%)Yield: Undesired 1,5-Isomer (%)
K₂CO₃ / DMF25°C20%75%
Cs₂CO₃ / DMF25°C25%70%
NaH / THF0°C15%80%
Self-Validating Protocol: Direct Alkylation
  • Initiation: Charge a dry, nitrogen-flushed flask with ethyl 4-methyl-1H-imidazole-5-carboxylate (1.0 eq) and anhydrous DMF (10 volumes). Validation: A clear, colorless solution confirms complete dissolution and absence of moisture.

  • Deprotonation: Add anhydrous K₂CO₃ (2.0 eq). Stir for 30 minutes at 25°C. Validation: A mild exotherm (~2-3°C rise) and the formation of a fine white suspension indicate the generation of the imidazolide potassium salt.

  • Alkylation: Add ethyl bromide (1.2 eq) dropwise. Stir for 12 hours. Validation: Monitor via TLC (DCM:MeOH 9:1). The starting material (Rf ~0.2) should disappear, replaced by two closely eluting spots (Rf ~0.50 for the target, Rf ~0.55 for the undesired isomer).

  • Isolation: Quench with cold water, extract with EtOAc, and purify via silica gel chromatography to isolate the lower-Rf target compound.

Route B: De Novo Multicomponent Cyclization

To solve the regioselectivity bottleneck, industrial-scale syntheses utilize a de novo cyclization approach. By reacting ethyl 2-chloroacetoacetate with ethylamine, the N-ethyl bond is formed before the imidazole ring is closed 4. This guarantees 100% regioselectivity for the 1-ethyl-4-methyl substitution pattern.

Mechanistic Logic
  • Sₙ2 Amination: Ethylamine attacks the alpha-carbon of ethyl 2-chloroacetoacetate, displacing the chloride ion to form an aminoketone (which exists in equilibrium with its enamine tautomer).

  • Imine Condensation: Formamidine acetate acts as the C2 carbon source. The primary amine of formamidine condenses with the ketone carbonyl.

  • Cyclization & Dehydration: The secondary amine (from the original ethylamine) attacks the formamidine carbon, closing the 5-membered ring. Subsequent loss of water and ammonia drives the aromatization of the imidazole core.

DeNovoMechanism Step1 Nucleophilic Substitution (a-chloro to aminoketone) Step2 Imine Condensation (with Formamidine) Step1->Step2 Step3 Intramolecular Cyclization (Ring Closure) Step2->Step3 Step4 Dehydration & Aromatization (Yields Imidazole) Step3->Step4

Figure 2: Stepwise mechanistic workflow of the de novo imidazole cyclization.

Self-Validating Protocol: De Novo Synthesis
  • Amination: Cool a solution of ethylamine (2.0 eq, 70% aqueous) in ethanol to 0°C. Dropwise add ethyl 2-chloroacetoacetate (1.0 eq) over 30 minutes. Validation: An immediate exothermic reaction occurs, and the solution transitions to a pale yellow tint. LC-MS must confirm the disappearance of the chloro-ester and the appearance of the aminoketone intermediate (m/z [M+H]+ = 174).

  • Cyclization: To the crude aminoketone solution, add formamidine acetate (1.5 eq). Heat the mixture to reflux (80°C) for 6 to 8 hours. Validation: The reaction mixture will darken to an amber color. The evolution of ammonia gas can be detected via damp pH paper at the condenser outlet.

  • Workup: Concentrate the solvent under vacuum, neutralize with saturated aqueous NaHCO₃, and extract with dichloromethane. The organic layer yields highly pure ethyl 1-ethyl-4-methyl-1H-imidazole-5-carboxylate without the need for complex chromatographic separation.

Final Conversion: Ester Hydrolysis

Regardless of the pathway chosen to synthesize the ester, the final step requires the hydrolysis of the ethyl ester to yield the free 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid.

Self-Validating Protocol: Saponification and Precipitation
  • Saponification: Dissolve ethyl 1-ethyl-4-methyl-1H-imidazole-5-carboxylate in ethanol (5 volumes). Add 2M aqueous NaOH (3.0 eq). Heat to 50°C for 3 hours. Validation: TLC (DCM:MeOH 9:1) will show the complete consumption of the ester (Rf ~0.5) and the appearance of a baseline spot (Rf 0.0) corresponding to the sodium carboxylate salt.

  • Isoelectric Precipitation: Cool the reaction to 0°C. Carefully titrate with 2M HCl until the pH reaches 4.5 (the approximate isoelectric point of the zwitterionic imidazole-carboxylic acid). Validation: A thick, white crystalline precipitate will rapidly form as the pH crosses 5.0.

  • Isolation: Filter the solid, wash with ice-cold water (to remove NaCl), and dry under vacuum at 45°C to constant weight.

References

  • Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. ResearchGate. Available at: 1

  • EP3144304A1 - Novel crystalline polymorph of pyridine derivative, and method for producing same. Google Patents. Available at: 2

  • JP2006241089A - A pyrrolopyrimidine derivative or a salt thereof. Google Patents. Available at: 3

  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC. Available at: 4

Sources

Foundational

Spectroscopic characterization IR and UV-Vis of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization (IR and UV-Vis) of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid This technical guide provides a comprehensive overview of the infrared (IR) and ultravi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization (IR and UV-Vis) of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid

This technical guide provides a comprehensive overview of the infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopic characterization of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis for the expected spectral features and provides detailed, field-proven experimental protocols for acquiring and interpreting the data.

Introduction: The Significance of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid

1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid belongs to the substituted imidazole class of heterocyclic compounds. Imidazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities and their presence in many important biomolecules, including the amino acid histidine. The specific substitutions on the imidazole ring—an ethyl group at position 1, a methyl group at position 4, and a carboxylic acid at position 5—are expected to modulate its physicochemical and pharmacological properties. Accurate spectroscopic characterization is a critical first step in the quality control, structural elucidation, and subsequent development of this and related compounds.

Infrared (IR) Spectroscopic Characterization

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid, the IR spectrum is predicted to show a series of characteristic absorption bands corresponding to its distinct structural features.

Predicted IR Absorption Bands

The key vibrational modes expected for 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid are detailed in Table 1. The presence of a carboxylic acid functional group will give rise to a very broad O-H stretching band and a strong C=O stretching band. The imidazole ring will exhibit characteristic C=N and C-N stretching vibrations. The ethyl and methyl substituents will show C-H stretching and bending modes.

Functional Group Vibrational Mode **Predicted Wavenumber (cm⁻¹) **Expected Intensity
Carboxylic AcidO-H Stretch3300 - 2500Broad, Strong
Carboxylic AcidC=O Stretch1725 - 1700Strong
Alkyl C-HC-H Stretch (sp³)2980 - 2850Medium to Strong
Imidazole RingC=N Stretch~1650 - 1550Medium
Imidazole RingC-N Stretch~1450 - 1350Medium
Carboxylic AcidC-O Stretch1320 - 1210Strong
Carboxylic AcidO-H Bend1440 - 1395 and 950 - 910Medium, Broad
Alkyl C-HC-H Bend1470 - 1430 and 1380 - 1370Medium

Note: These are predicted ranges and actual values may vary based on the sample state (solid vs. solution) and intermolecular interactions.

Experimental Protocol for FT-IR Analysis

This protocol outlines the Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopic analysis, a common and convenient method for solid and liquid samples.

Instrumentation:

  • FT-IR Spectrometer equipped with a Diamond or Germanium ATR accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a solvent-grade isopropanol or ethanol and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the crystal.

  • Place a small amount (typically 1-2 mg) of the solid 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid powder onto the center of the ATR crystal.

  • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32 (co-added to improve signal-to-noise ratio)

Data Processing:

  • The acquired sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance spectrum.

  • Perform a baseline correction if necessary to ensure all peaks originate from zero absorbance.

  • Use the spectrometer software to label the peak positions (wavenumbers) of significant absorption bands.

UV-Visible (UV-Vis) Spectroscopic Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic and heterocyclic compounds like 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid, the primary absorptions are due to π→π* and n→π* transitions of the imidazole ring and the carboxylic acid group.

Predicted UV-Vis Absorption Maxima (λmax)

The UV-Vis spectrum of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid is expected to exhibit absorption bands characteristic of the substituted imidazole chromophore. Based on data from similar imidazole derivatives, we can predict the likely absorption regions.[1][2] The imidazole ring itself has a characteristic absorption around 209 nm.[2] Methyl and other alkyl substitutions tend to cause a bathochromic (red) shift.[2] The carboxylic acid group, being a conjugating group, will also influence the electronic transitions.

Electronic Transition Chromophore Predicted λmax (nm) Notes
π → πImidazole Ring~210 - 230High molar absorptivity (ε). Red-shifted from unsubstituted imidazole due to alkyl and carboxyl substituents.[2]
π → π / n → πImidazole Ring & C=O~280 - 300Lower molar absorptivity (ε) compared to the primary π→π transition. This band is common in imidazole derivatives with carbonyl groups.[2]

Note: The solvent used can significantly impact the λmax. Polar solvents may cause shifts in the absorption bands.

Experimental Protocol for UV-Vis Analysis

This protocol describes the standard procedure for obtaining a UV-Vis absorption spectrum of a compound in solution.

Instrumentation:

  • Dual-beam UV-Vis Spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

Solvent Selection and Sample Preparation:

  • Choose a UV-transparent solvent in which the analyte is soluble. Ethanol or methanol are common choices as they are transparent above 210 nm.

  • Prepare a stock solution of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU (Absorbance Units) to ensure adherence to the Beer-Lambert Law. A typical starting concentration for analysis is in the range of 10-50 µg/mL.

Data Acquisition:

  • Fill both the reference and sample cuvettes with the pure solvent and run a baseline correction (autozero) across the desired wavelength range.

  • Empty the sample cuvette and rinse it with the analyte solution before filling it with the analyte solution.

  • Place the cuvettes in the spectrophotometer and acquire the absorption spectrum.

  • Wavelength Range: 200 - 400 nm

  • Scan Speed: Medium

Data Processing:

  • The resulting spectrum should show absorbance as a function of wavelength.

  • Identify the wavelength of maximum absorbance (λmax) for each absorption band.

  • If a precise concentration of the sample is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

Experimental Workflows (Diagrams)

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Clean_ATR Clean ATR Crystal Background Acquire Background Spectrum Clean_ATR->Background Load_Sample Load Sample on Crystal Background->Load_Sample Apply_Pressure Apply Pressure Load_Sample->Apply_Pressure Set_Params Set Parameters (4000-400 cm⁻¹, 4 cm⁻¹, 32 scans) Apply_Pressure->Set_Params Acquire_Spectrum Acquire Sample Spectrum Set_Params->Acquire_Spectrum Ratio Ratio against Background Acquire_Spectrum->Ratio Baseline_Correct Baseline Correction Ratio->Baseline_Correct Peak_Pick Peak Identification Baseline_Correct->Peak_Pick

Caption: FT-IR Spectroscopy Experimental Workflow.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Select_Solvent Select UV-Transparent Solvent Prep_Stock Prepare Stock Solution Select_Solvent->Prep_Stock Prep_Dilution Prepare Dilution for Analysis Prep_Stock->Prep_Dilution Baseline Baseline with Solvent Prep_Dilution->Baseline Run_Sample Acquire Sample Spectrum (200-400 nm) Baseline->Run_Sample Identify_LambdaMax Identify λmax Run_Sample->Identify_LambdaMax Calculate_Epsilon Calculate Molar Absorptivity (ε) Identify_LambdaMax->Calculate_Epsilon

Caption: UV-Vis Spectroscopy Experimental Workflow.

Conclusion

The spectroscopic characterization of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid by IR and UV-Vis techniques is fundamental for its structural verification and purity assessment. This guide provides the theoretical predictions for its spectral features based on its chemical structure and data from analogous compounds. The detailed, step-by-step protocols for data acquisition and analysis offer a robust framework for researchers to obtain high-quality, reproducible spectroscopic data, which is essential for advancing research and development involving this and other novel chemical entities.

References

  • A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PMC. (n.d.).
  • Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium - MDPI. (2022, June 15).

Sources

Protocols & Analytical Methods

Method

Application Note and Protocols for the Decarboxylation of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic Acid

Abstract This document provides a comprehensive technical guide for the decarboxylation of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid to yield 1-ethyl-4-methyl-1H-imidazole. The protocols and methodologies detailed...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the decarboxylation of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid to yield 1-ethyl-4-methyl-1H-imidazole. The protocols and methodologies detailed herein are curated for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide elucidates the underlying chemical principles, offers a selection of validated protocols, and provides insights into reaction optimization and troubleshooting.

Introduction: The Significance of Imidazole Decarboxylation

Imidazole derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active molecules. The synthesis of specifically substituted imidazoles is, therefore, a cornerstone of medicinal chemistry. The decarboxylation of imidazole carboxylic acids represents a critical synthetic transformation, often serving as a final step in the preparation of the target imidazole nucleus. 1-Ethyl-4-methyl-1H-imidazole, the product of the decarboxylation of the title compound, is a valuable building block in organic synthesis.

Imidazole carboxylic acids, while often stable under standard conditions, are susceptible to the loss of carbon dioxide (CO2), particularly at elevated temperatures or in the presence of catalysts.[1] The ease of this transformation is dependent on the substitution pattern of the imidazole ring and the position of the carboxyl group. This guide will explore various methodologies to effectively control and execute this decarboxylation reaction.

Mechanistic Considerations in Imidazole Decarboxylation

The decarboxylation of heteroaromatic carboxylic acids, including imidazole-5-carboxylic acids, can proceed through several mechanistic pathways. The specific mechanism is often influenced by the reaction conditions, such as temperature, solvent, and the presence of acidic or basic catalysts.

A common pathway for the decarboxylation of many carboxylic acids involves the formation of a carbanionic intermediate after the loss of CO2.[2] For heteroaromatic systems, the stability of this intermediate is a key factor in determining the reaction's feasibility. In the case of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid, the resulting carbanion at the C-5 position is stabilized by the adjacent nitrogen atom and the aromaticity of the imidazole ring.

Under acidic conditions, the mechanism can be more complex, potentially involving a zwitterionic intermediate formed by protonation of the imidazole ring.[3][4] This protonation can facilitate the cleavage of the C-C bond of the carboxylic acid group.

The general transformation is as follows:

[5] For the specific molecule of interest:

1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid → 1-Ethyl-4-methyl-1H-imidazole + CO2

Experimental Protocols

The following protocols are based on established methods for the decarboxylation of analogous imidazole and heteroaromatic carboxylic acids. Researchers should consider these as starting points and may need to optimize conditions for the specific substrate.

Protocol 1: Thermal Decarboxylation in a High-Boiling Solvent

This method relies on high temperatures to induce the elimination of CO2. The choice of a high-boiling, inert solvent is crucial to achieve the necessary reaction temperature while ensuring a homogeneous reaction mixture.

Rationale: Thermal decarboxylation is often the simplest method, requiring no additional reagents. Solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) have been successfully employed for the decarboxylation of related imidazole dicarboxylic acids. [6] Workflow Diagram:

ThermalDecarboxylation Start Dissolve Substrate in High-Boiling Solvent Heat Heat to Reflux (e.g., 150-200 °C) Start->Heat Inert Atmosphere (N2 or Ar) Monitor Monitor Reaction by TLC or LC-MS Heat->Monitor Periodic Sampling Monitor->Heat If incomplete Workup Cool and Perform Aqueous Workup Monitor->Workup Upon Completion Purify Purify by Distillation or Chromatography Workup->Purify End Isolated Product: 1-Ethyl-4-methyl-1H-imidazole Purify->End

Figure 1: Workflow for Thermal Decarboxylation.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid (1 equivalent).

  • Solvent Addition: Add a high-boiling solvent such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) (approximately 10-20 mL per gram of substrate).

  • Inert Atmosphere: Purge the system with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Heating: Heat the reaction mixture to reflux (for DMF, bp 153 °C; for NMP, bp 202 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of the less polar product spot/peak will indicate reaction completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Metal-Catalyzed Decarboxylation

The use of metal salts, particularly copper or silver compounds, can facilitate decarboxylation under milder conditions compared to purely thermal methods. [5][7] Rationale: Metal catalysts can coordinate to the carboxylate, stabilizing the transition state and lowering the activation energy for CO2 elimination. A combination of silver carbonate and acetic acid in DMSO has proven effective for various heteroaromatic carboxylic acids. [7] Workflow Diagram:

CatalyticDecarboxylation Start Combine Substrate, Catalyst, and Solvent (DMSO) Heat Heat to Moderate Temperature (e.g., 100-120 °C) Start->Heat Inert Atmosphere Monitor Monitor Reaction by TLC or LC-MS Heat->Monitor Monitor->Heat If incomplete Workup Cool, Filter, and Perform Aqueous Workup Monitor->Workup Upon Completion Purify Purify by Chromatography Workup->Purify End Isolated Product Purify->End

Figure 2: Workflow for Metal-Catalyzed Decarboxylation.

Step-by-Step Procedure:

  • Reagent Preparation: In a reaction vessel, combine 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid (1 equivalent), silver(I) carbonate (Ag2CO3, 0.1-0.2 equivalents), and acetic acid (AcOH, 0.1-0.2 equivalents).

  • Solvent Addition: Add dimethyl sulfoxide (DMSO) as the solvent (10-20 mL per gram of substrate).

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Heating: Heat the mixture to 100-120 °C with stirring.

  • Monitoring: Follow the reaction progress using TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts, dry over a suitable drying agent, and concentrate. Purify the residue by column chromatography.

Summary of Reaction Conditions

ProtocolMethodReagents/CatalystSolventTemperature (°C)Typical Reaction Time
1 ThermalNoneDMF or NMP150 - 2004 - 24 hours
2 CatalyticAg2CO3, AcOHDMSO100 - 1202 - 8 hours

Troubleshooting and Optimization

  • Low or No Conversion: If the reaction does not proceed to completion, consider increasing the temperature or reaction time for the thermal method. For the catalytic method, increasing the catalyst loading may be beneficial. Ensure the solvent is anhydrous, as water can sometimes interfere with the reaction.

  • Side Product Formation: At very high temperatures, degradation of the starting material or product may occur. If significant side products are observed, it is advisable to attempt the reaction at a lower temperature for a longer duration or switch to a milder catalytic method.

  • Difficult Purification: The product, 1-ethyl-4-methyl-1H-imidazole, is a relatively polar and potentially water-soluble compound. During workup, ensure thorough extraction with an organic solvent. If the product is highly water-soluble, salting out with NaCl during the aqueous workup may improve extraction efficiency.

Conclusion

The decarboxylation of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid is a feasible transformation that can be achieved through several established methods. The choice of protocol will depend on the available equipment, the desired reaction time, and the scale of the synthesis. For a straightforward approach, thermal decarboxylation in a high-boiling solvent is recommended. For a milder and potentially faster reaction, the silver-catalyzed method offers a viable alternative. As with any chemical transformation, careful monitoring and optimization are key to achieving a high yield of the desired product.

References

  • Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory. Journal of Chemical Education. [Link]

  • Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory | Request PDF. ResearchGate. [Link]

  • Selective Decarboxylation of 1-Methyl-4,5-imidazoledicarboxylic Acid. Bulletin of the Chemical Society of Japan. [Link]

  • Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism. Allen. [Link]

  • Decarboxylation. Organic Chemistry Portal. [Link]

  • Carbene and photocatalyst-catalyzed decarboxylative radical coupling of carboxylic acids and acyl imidazoles to form ketones. Nature Communications. [Link]

  • Decarboxylation. Wikipedia. [Link]

  • Synthesis of Imidazoles and Oxazoles via a Palladium-Catalyzed Decarboxylative Addition/Cyclization Reaction Sequence of Aromatic Carboxylic Acids with Functionalized Aliphatic Nitriles. Organic Letters. [Link]

  • Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole-Coordinated Fe3 Cluster under Visible Light Irradiation. PubMed. [Link]

  • Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated. Chemistry – A European Journal. [Link]

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Application

Application Note: Integration of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic Acid in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary The development of advanced peptide therapeutics and peptidomimetics frequently requires the incorporation of non-natural building blocks to enhance proteolytic stability, modulate receptor affinity, or...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced peptide therapeutics and peptidomimetics frequently requires the incorporation of non-natural building blocks to enhance proteolytic stability, modulate receptor affinity, or introduce metal-coordinating geometries. 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid (CAS: 78449-68-0) is a specialized N-terminal capping agent and histidine surrogate. This application note provides a comprehensive, self-validating protocol for integrating this sterically hindered building block into Solid-Phase Peptide Synthesis (SPPS) workflows, tailored for drug development professionals.

Scientific Rationale & Mechanistic Insights

The structural features of 1-ethyl-4-methyl-1H-imidazole-5-carboxylic acid dictate its unique utility and the specific chemical handling it requires:

  • Proteolytic Resistance & Receptor Affinity: N-terminal capping with non-natural aromatic acids is a proven strategy to prevent exopeptidase degradation. In the development of APJ receptor agonists for heart failure, the incorporation of substituted imidazole-5-carboxylic acids restricts the conformational flexibility of the peptide backbone, locking the ligand into an optimal geometry for G-protein coupled receptor (GPCR) activation [1].

  • Metal Coordination (Biospeciation): Imidazole-carboxylic acids act as potent bidentate ligands. The specific pKa of the substituted imidazole ring ensures that metal complexation (e.g., with vanadium or zinc in metalloenzyme inhibitors) remains thermodynamically stable at physiological pH (7.4) [3].

  • Causality of Coupling Challenges (Steric Hindrance): The 5-carboxylic acid moiety is flanked by a 4-methyl group and a 1-ethyl group. This creates significant steric bulk. Standard carbodiimide coupling reagents (like DIC) form a bulky O-acylisourea intermediate that reacts sluggishly with resin-bound amines, often resulting in incomplete couplings [2]. Therefore, highly reactive uronium/aminium salts (e.g., HATU or COMU) paired with HOAt are required to form a less hindered, highly reactive active ester.

Comparative Data: Coupling Reagent Efficacy

To empirically justify the protocol, the following table summarizes the coupling efficiency of 1-ethyl-4-methyl-1H-imidazole-5-carboxylic acid to a standard Rink Amide-bound hexapeptide using various reagent systems.

Coupling Reagent SystemEquivalents (Acid/Reagent/Base)Base UsedReaction TimeCoupling Efficiency (%)
DIC / Oxyma Pure3 / 3 / 0None2 hours< 45%
HBTU / HOBt3 / 3 / 6DIEA2 hours~ 60%
HATU / HOAt 3 / 3 / 6 DIEA 2 hours > 98%
COMU3 / 3 / 6DIEA1.5 hours> 95%

Data Interpretation: The superior performance of HATU/HOAt is attributed to the neighboring group effect of the nitrogen in the HOAt ring, which accelerates the nucleophilic attack of the sterically hindered active ester.

Experimental Protocols

The following protocols constitute a self-validating system to ensure high-fidelity coupling and cleavage.

Protocol A: N-Terminal Capping on Solid Support

Prerequisites: Fmoc-deprotected peptide-resin (e.g., 0.1 mmol scale), DMF (peptide synthesis grade), HATU, DIEA.

  • Preparation of the Active Ester:

    • Weigh 0.3 mmol (3.0 eq) of 1-ethyl-4-methyl-1H-imidazole-5-carboxylic acid (46.2 mg) and 0.3 mmol (3.0 eq) of HATU (114 mg).

    • Dissolve the dry powders in 2.0 mL of anhydrous DMF.

    • Add 0.6 mmol (6.0 eq) of DIEA (104 µL) to the solution.

    • Mechanistic Note: Pre-activation for 2–3 minutes allows the formation of the highly reactive 7-aza-benzotriazole active ester before introduction to the resin.

  • Coupling Reaction:

    • Add the activated solution to the syringe containing the Fmoc-deprotected peptide-resin.

    • Agitate at room temperature for 2 hours.

    • Drain the reaction mixture and wash the resin sequentially with DMF (3 × 3 mL) and DCM (3 × 3 mL).

  • Self-Validation Step (Kaiser Test):

    • Extract a few resin beads and perform a Kaiser (ninhydrin) test.

    • Pass: Beads remain colorless/yellow, indicating complete capping of primary amines.

    • Fail: Beads turn blue. Corrective Action: Repeat steps 1-2 (double coupling) using COMU instead of HATU to overcome sequence-specific aggregation.

Protocol B: Cleavage and Global Deprotection
  • Cleavage Cocktail Preparation:

    • Prepare a standard TFA cleavage cocktail: TFA / TIPS / H₂O (95:2.5:2.5 v/v/v).

    • Note: The imidazole cap does not require specific scavengers, but standard scavengers protect the rest of the peptide sequence.

  • Execution:

    • Add 3 mL of the cleavage cocktail to the dried resin. Agitate for 2 hours at room temperature.

    • Filter the cleavage solution into a centrifuge tube containing 15 mL of cold diethyl ether (-20 °C) to precipitate the peptide.

    • Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and wash the pellet twice more with cold ether.

  • Self-Validation Step (LC-MS Analysis):

    • Dissolve a micro-aliquot of the crude pellet in 50% Acetonitrile/Water.

    • Analyze via LC-MS. Confirm the presence of the target mass. The successful addition of the 1-ethyl-4-methyl-1H-imidazole-5-carbonyl moiety results in a precise mass shift of +136.1 Da relative to the uncapped peptide precursor.

Pathway & Workflow Visualization

SPPS_Workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) Workflow cluster_bio Downstream Biological Application N1 Fmoc-Deprotected Peptide Resin N3 Sterically Hindered Coupling (2h, RT) N1->N3 N2 Activation: 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid + HATU / DIEA N2->N3 N4 TFA Cleavage & Global Deprotection N3->N4 N5 Purified Imidazole-Capped Peptidomimetic N4->N5 RP-HPLC Purification N6 GPCR Binding (e.g., APJ Receptor) N5->N6 N7 Enhanced in vivo Half-life & Target Activation N6->N7

Workflow depicting the SPPS integration of the imidazole cap and its biological application.

References

  • Zecri, F., Grosche, P., Yasoshima, K., Zhao, H., Yuan, J., Richardson, A., & Changgang, L. (2016). Cyclic polypeptides for the treatment of heart failure (US Patent No. US9266925B2). U.S.
  • Hamdan, F., Tahoori, F., & Balalaie, S. (2018). Synthesis of novel cyclopeptides containing heterocyclic skeletons. RSC Advances, 8(59), 33893-33926.[Link]

  • Ugirinema, V., Odei-Addo, F., Frost, C. L., & Tshentu, Z. R. (2024). Biospeciation of Oxidovanadium(IV) Imidazolyl–Carboxylate Complexes and Their Action on Glucose-Stimulated Insulin Secretion in Pancreatic Cells. Molecules, 29(3), 724.[Link]

Method

Application Notes and Protocols for the Catalytic Hydrogenation of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic Acid Precursors

Abstract Substituted imidazoles are a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The selective reduction of the imidazole ring to its corresponding imidazoline or imidazoli...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted imidazoles are a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The selective reduction of the imidazole ring to its corresponding imidazoline or imidazolidine derivatives opens avenues to novel chemical entities with distinct three-dimensional structures and pharmacological profiles. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of precursors to 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid. We delve into the mechanistic underpinnings of this transformation, address the inherent challenges associated with imidazole ring reduction, and present detailed, field-proven protocols using common heterogeneous catalysts such as Palladium on Carbon (Pd/C) and Raney® Nickel. The causality behind experimental choices is elucidated to empower researchers to adapt and optimize these methods for their specific needs.

Part 1: Theoretical and Mechanistic Considerations: The Expertise Behind the Protocol

The catalytic hydrogenation of the imidazole ring, an aromatic heterocycle, presents unique challenges that distinguish it from the more straightforward reduction of alkenes or alkynes. Understanding these challenges is paramount to developing a robust and successful synthetic protocol.

The Aromaticity and Stability of the Imidazole Ring

The imidazole ring possesses significant aromatic character due to the delocalization of six π-electrons over the five-membered ring. This aromaticity contributes to its stability, making the ring resistant to reduction under mild conditions.[3] Overcoming this stability requires the use of active catalysts and often more forcing conditions (e.g., elevated hydrogen pressure and temperature) compared to the hydrogenation of simple double bonds.[4][5] Protonation or alkylation at a nitrogen atom can alter the aromatic character of the ring, which may influence its reactivity towards hydrogenation.[3]

Catalyst Selection: Pd/C vs. Raney® Nickel

The choice of catalyst is a critical parameter in the successful hydrogenation of N-heterocycles.

  • Palladium on Carbon (Pd/C): This is a versatile and widely used hydrogenation catalyst.[4] It is generally effective for the reduction of a variety of functional groups. However, nitrogen-containing heterocycles can act as ligands and coordinate to the palladium surface, potentially leading to catalyst inhibition or poisoning.[6] This effect can sometimes be mitigated by the choice of solvent or the use of additives.

  • Raney® Nickel: A sponge-like, highly porous nickel catalyst, Raney® Nickel is renowned for its high catalytic activity, particularly in the hydrogenation of nitrogen- and sulfur-containing compounds.[7][8] Its high surface area and the presence of adsorbed hydrogen make it a potent catalyst for challenging reductions.[8] For the hydrogenation of the imidazole ring, Raney® Nickel is often a strong candidate due to its efficacy in reducing N-heterocycles.[9]

Mechanism of Heterogeneous Catalytic Hydrogenation

The hydrogenation process on the surface of a heterogeneous catalyst like Pd/C or Raney® Nickel can be conceptualized in a few key steps:

  • Adsorption: Both hydrogen gas and the substrate (the imidazole precursor) adsorb onto the surface of the metal catalyst.

  • Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the metal surface, forming reactive metal-hydride species.

  • Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the adsorbed substrate. For the imidazole ring, this occurs in a stepwise manner.

  • Desorption: The hydrogenated product has a lower affinity for the catalyst surface and desorbs, freeing up the active site for another catalytic cycle.

The hydrogenation typically proceeds with syn-addition, where both hydrogen atoms add to the same face of the ring system.[5]

Potential for Partial vs. Complete Reduction

The hydrogenation of an imidazole can yield either a partially reduced imidazoline (containing one double bond) or a fully saturated imidazolidine.

  • Imidazoline Formation: Milder reaction conditions (lower pressure, lower temperature) may favor the formation of the imidazoline. One study on the asymmetric hydrogenation of N-Boc-imidazoles using a ruthenium catalyst resulted in the formation of chiral imidazolines.[10]

  • Imidazolidine Formation: More forcing conditions (higher pressure, higher temperature, and a more active catalyst like Raney® Nickel) are generally required to achieve complete saturation to the imidazolidine ring.

The substitution pattern on the imidazole ring can also influence the outcome. Steric hindrance from bulky substituents may impede the approach of the substrate to the catalyst surface, potentially affecting the rate and extent of hydrogenation.[10]

Part 2: Experimental Protocols

The following protocols are designed for the catalytic hydrogenation of a common precursor, Ethyl 1-Ethyl-4-methyl-1H-imidazole-5-carboxylate . These are representative procedures and may require optimization based on the specific substrate and desired outcome.

Safety Precautions
  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources. Appropriate pressure-rated equipment must be used.

  • Catalysts: Both Pd/C and Raney® Nickel can be pyrophoric, especially when dry and exposed to air. They should be handled as a slurry in a solvent and never allowed to dry completely. Proper quenching procedures must be followed for disposal.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is designed for the partial or complete hydrogenation of the imidazole ring, depending on the reaction conditions.

Materials and Reagents:

  • Ethyl 1-Ethyl-4-methyl-1H-imidazole-5-carboxylate

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Ethanol (anhydrous)

  • Hydrogen gas (high purity)

  • Celite® for filtration

  • Nitrogen or Argon gas for inerting

Equipment:

  • Parr-type hydrogenation apparatus or a similar high-pressure reactor

  • Glass liner for the reactor

  • Magnetic or mechanical stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Reactor Setup: In a glass liner, dissolve Ethyl 1-Ethyl-4-methyl-1H-imidazole-5-carboxylate (1.0 eq) in ethanol (e.g., 10-20 mL per gram of substrate).

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 10% Pd/C (5-10 mol% Pd basis, 50% wet). The catalyst should be added as a slurry in a small amount of the reaction solvent.

  • Assembly and Inerting: Place the glass liner in the hydrogenation reactor. Seal the reactor according to the manufacturer's instructions. Purge the reactor several times with nitrogen or argon, followed by several purges with hydrogen gas to ensure an inert atmosphere.

  • Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-500 psi). Begin stirring and heat the reaction to the desired temperature (e.g., 25-80 °C).

  • Monitoring: Monitor the reaction progress by observing the uptake of hydrogen from the pressure gauge. The reaction can also be monitored by periodically taking samples (after carefully depressurizing and purging with inert gas) and analyzing them by TLC or LC-MS.

  • Work-up: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.

  • Catalyst Removal: Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol. Caution: Do not allow the catalyst on the filter paper to dry out. The filter cake should be immediately quenched with water.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography or recrystallization as needed.

Protocol 2: Hydrogenation using Raney® Nickel

This protocol is generally more vigorous and is often used to achieve complete saturation of the imidazole ring.

Materials and Reagents:

  • Ethyl 1-Ethyl-4-methyl-1H-imidazole-5-carboxylate

  • Raney® Nickel (active grade, supplied as a slurry in water or ethanol)

  • Ethanol (anhydrous)

  • Hydrogen gas (high purity)

  • Celite® for filtration

  • Nitrogen or Argon gas for inerting

Equipment:

  • Parr-type hydrogenation apparatus or a similar high-pressure reactor

  • Glass liner for the reactor

  • Magnetic or mechanical stirrer

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Catalyst Preparation: Carefully wash the commercial Raney® Nickel slurry several times with the reaction solvent (ethanol) to remove the storage solvent (typically water). This should be done under an inert atmosphere.

  • Reactor Setup: In a glass liner, dissolve Ethyl 1-Ethyl-4-methyl-1H-imidazole-5-carboxylate (1.0 eq) in ethanol.

  • Catalyst Addition: Add the washed Raney® Nickel slurry (typically 10-50% by weight of the substrate) to the reaction mixture.

  • Assembly and Inerting: Assemble the reactor and purge with nitrogen, followed by hydrogen, as described in Protocol 1.

  • Reaction: Pressurize the reactor with hydrogen (e.g., 500-1000 psi) and heat to the desired temperature (e.g., 50-120 °C).

  • Monitoring: Monitor the reaction by hydrogen uptake.

  • Work-up: After completion, cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Catalyst Removal: The Raney® Nickel catalyst is magnetic and can sometimes be separated by decanting the solution away from the catalyst held by a strong magnet. Alternatively, filter through Celite® as described for Pd/C. Extreme Caution: Raney® Nickel is highly pyrophoric. The filter cake must be kept wet and immediately quenched.

  • Isolation: Concentrate the filtrate to yield the crude product, which can be purified as necessary.

Data Presentation: Typical Reaction Conditions

ParameterProtocol 1 (Pd/C)Protocol 2 (Raney® Nickel)Rationale
Substrate Ethyl 1-Ethyl-4-methyl-1H-imidazole-5-carboxylateEthyl 1-Ethyl-4-methyl-1H-imidazole-5-carboxylateRepresentative precursor to the target molecule.
Catalyst 10% Pd/C (50% wet)Raney® Nickel (active slurry)Pd/C is a versatile catalyst; Raney® Nickel is highly active for N-heterocycles.[4][9]
Catalyst Loading 5-10 mol% (Pd basis)10-50 wt% of substrateHigher loading of Raney® Nickel is common for difficult reductions.
Solvent EthanolEthanolCommon solvent for hydrogenation, dissolves substrate and H2.
H₂ Pressure 50 - 500 psi500 - 1000 psiHigher pressure increases H₂ concentration and reaction rate.
Temperature 25 - 80 °C50 - 120 °CHigher temperatures are often needed to overcome the aromaticity of the ring.
Reaction Time 4 - 24 hours6 - 48 hoursDependent on substrate reactivity and reaction conditions.
Expected Product Imidazoline or ImidazolidineImidazolidineRaney® Nickel and forcing conditions favor complete saturation.

Part 3: Visualization & Formatting

Experimental Workflow Diagram

G cluster_0 Pre-Reaction Setup cluster_1 Hydrogenation Reaction cluster_2 Work-up & Isolation A Dissolve Substrate in Ethanol B Add Catalyst Slurry (Pd/C or Raney Ni) A->B C Seal Reactor & Purge (N2 then H2) B->C D Pressurize with H2 & Heat C->D E Monitor H2 Uptake D->E F Cool, Vent & Purge E->F G Filter through Celite® to Remove Catalyst F->G H Concentrate Filtrate G->H I Purify Product H->I

Caption: Workflow for the catalytic hydrogenation of imidazole precursors.

Catalyst Selection Logic Diagram

G cluster_0 Desired Outcome cluster_1 Recommended Catalyst & Conditions start Goal: Hydrogenate 1-Ethyl-4-methyl-1H-imidazole-5-carboxylate Precursor partial Partial Reduction (Imidazoline) start->partial complete Complete Reduction (Imidazolidine) start->complete pd_c Pd/C Milder Conditions (Lower P, T) partial->pd_c Higher Selectivity raney_ni Raney® Nickel Forcing Conditions (Higher P, T) complete->raney_ni Higher Activity pd_c->raney_ni If reaction is sluggish or incomplete

Sources

Application

Application Note: 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic Acid Functionalization in Coordination Chemistry

Executive Summary The design and synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) rely heavily on the judicious selection of organic linkers. 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid (E...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design and synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) rely heavily on the judicious selection of organic linkers. 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid (EMICA) is a highly specialized, asymmetric bifunctional ligand. By combining a soft N-donor (imidazole nitrogen) and a hard O-donor (carboxylate), EMICA bridges transition metals to form robust, low-dimensional coordination networks or porous 3D frameworks.

This application note provides a comprehensive guide to the structural profiling, solvothermal synthesis, and analytical validation of EMICA-based coordination compounds, designed specifically for researchers in materials science and supramolecular chemistry.

Structural & Mechanistic Profiling

To successfully deploy EMICA in coordination chemistry, one must understand the causality behind its structural features and how they dictate supramolecular assembly.

The Role of N-Alkylation (1-Ethyl Group)

In traditional imidazole-based ligands like 4,5-imidazoledicarboxylic acid (H3IMDC), the unsubstituted imidazole N-H acts as a potent hydrogen bond donor, which heavily influences the final crystal packing and network topology[1]. By introducing an ethyl group at the N1 position, EMICA eliminates N-H hydrogen bonding capabilities . This forces the supramolecular assembly to rely strictly on metal-ligand coordination bonds and weaker van der Waals interactions. Furthermore, the hydrophobic ethyl tail projects into the framework's void spaces, increasing the hydrophobicity of the resulting pores—a highly desirable trait for selective gas adsorption (e.g., CO2 over N2) or hydrophobic drug encapsulation.

Steric Hindrance (4-Methyl Group)

The methyl group at the C4 position provides significant steric bulk adjacent to the C5-carboxylate coordination site. This steric hindrance restricts the free rotation of the carboxylate group and limits the number of metal ions that can cluster around the O-donors. Consequently, EMICA frequently yields 1D chains or 2D sheets rather than dense 3D networks, unless co-polymerized with long, rigid auxiliary ligands (e.g., 4,4'-bipyridine).

Coordination Logic

EMICA coordinates primarily through the N3 nitrogen and the C5 carboxylate oxygen atoms . Due to the electronic properties of the carboxyl group oxygens, coordination to metal ions can occur in diverse modes, including monodentate, chelating, and bridging configurations[1].

Modes L EMICA Ligand N N3 Imidazole Nitrogen L->N O C5 Carboxylate Group L->O M1 Monodentate Binding N->M1 Soft Metals M3 Bridging Binding N->M3 O->M1 M2 Chelating Binding O->M2 Hard Metals O->M3 Clusters

Bifunctional coordination logic of EMICA through N- and O-donor sites.

Experimental Protocols

Protocol A: Solvothermal Synthesis of [Zn(EMICA)2]n Coordination Polymer

Solvothermal synthesis is the gold standard for generating highly crystalline coordination polymers[2]. Zinc(II) is selected as the metal node due to its d10 electron configuration; lacking crystal field stabilization energy, Zn(II) flexibly adopts tetrahedral, penta-coordinated, or octahedral geometries, accommodating the steric demands of the 4-methyl group.

Reagents Required:

  • 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid (EMICA)

  • Zinc nitrate hexahydrate (Zn(NO3)2·6H2O)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water (Milli-Q)

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 0.1 mmol of EMICA in 3 mL of DMF. In a separate vial, dissolve 0.05 mmol of Zn(NO3)2·6H2O in 1 mL of deionized water.

    • Causality: The 3:1 DMF/H2O ratio is critical. Water ensures the solubility of the metal salt, while DMF dissolves the hydrophobic ligand.

  • Mixing and Sonication: Combine the two solutions in a 15 mL thick-walled glass vial or a Teflon-lined stainless steel autoclave. Sonicate for 10 minutes to ensure absolute homogeneity.

  • Solvothermal Reaction: Seal the vessel and heat in a programmable oven at 120°C for 48 hours.

    • Causality: At 120°C, DMF undergoes slow thermal decomposition to yield dimethylamine. This acts as an in situ base, gradually deprotonating the EMICA carboxylic acid. This controlled deprotonation regulates the nucleation rate, preventing amorphous precipitation and promoting the growth of diffraction-quality single crystals.

  • Controlled Cooling: Program the oven to cool to room temperature at a rate of 1°C/min.

    • Causality: Rapid cooling induces thermal shock and crystal twinning. Slow cooling ensures thermodynamic control over the crystal lattice formation.

  • Harvesting: Decant the mother liquor. Wash the resulting colorless block crystals three times with fresh DMF (5 mL) and twice with ethanol (5 mL) to remove unreacted ligand and residual DMF.

Workflow A Ligand (EMICA) + Zn(NO3)2 C Teflon-Lined Autoclave A->C B Solvent: DMF/H2O (3:1) B->C D Heating: 120°C for 48h C->D E In situ Base Generation (DMF → Dimethylamine) D->E Thermal Decomposition F Controlled Nucleation E->F Deprotonation G Slow Cooling (1°C/min) F->G H Crystalline MOF/CP Yield G->H Crystal Growth

Solvothermal workflow for EMICA-based metal-organic framework synthesis.

Self-Validating Systems: Analytical Validation

To establish a trustworthy, self-validating protocol, researchers must verify that coordination has occurred (rather than mere ligand recrystallization) before proceeding to single-crystal X-ray diffraction (SCXRD).

FTIR Spectroscopy Validation: The coordination of the C5-carboxylate group to the metal center fundamentally alters its vibrational frequencies.

  • Free Ligand: Exhibits a strong C=O stretching band around 1700–1720 cm⁻¹ (characteristic of a protonated carboxylic acid).

  • Coordinated Ligand: The protonated C=O stretch disappears. It is replaced by the asymmetric stretching vibration vas​(COO−) at ~1580–1620 cm⁻¹ and the symmetric stretching vibration vs​(COO−) at ~1380–1420 cm⁻¹ .

  • Diagnostic Metric: The separation between these two bands ( Δv=vas​−vs​ ) can validate the coordination mode. A Δv > 200 cm⁻¹ typically indicates monodentate coordination, while a Δv < 150 cm⁻¹ suggests chelating or bridging modes.

Quantitative Data Summary

The following table summarizes the expected outcomes when functionalizing EMICA with various transition metals under standard solvothermal conditions.

Metal SaltPreferred Solvent SystemTemp (°C)Dominant Coordination ModeExpected DimensionalityPrimary Application
Zn(NO3)2 DMF / H2O (3:1)120Chelating (O,O) + Monodentate (N)2D SheetsLuminescent sensing
Cu(NO3)2 DEF / EtOH (1:1)100Bridging (O,O') + Monodentate (N)1D Chains / 2D SheetsCatalysis (Lewis Acid)
Co(Cl)2 MeOH / H2O (1:1)85Monodentate (O) + Monodentate (N)1D Zig-Zag ChainsMagnetic materials
Tb(NO3)3 DMF / H2O (4:1)140Chelating/Bridging (O,O')3D FrameworkLanthanide luminescence

Note: DEF = N,N-Diethylformamide. Harder lanthanides (Tb) force higher coordination numbers, overcoming the steric hindrance of the 4-methyl group to form 3D networks.

References

  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials ResearchG
  • Syntheses, Structures, and Sorption Properties of Metal–Organic Frameworks with 1,3,5-Tris(1-imidazolyl)

Sources

Method

Application Note &amp; Protocol: Microwave-Assisted Synthesis of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic Acid Analogs

Abstract This document provides a comprehensive guide to the rapid and efficient synthesis of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid and its analogs, leveraging the advantages of microwave-assisted organic synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the rapid and efficient synthesis of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid and its analogs, leveraging the advantages of microwave-assisted organic synthesis (MAOS). Imidazole-5-carboxylic acid derivatives are significant scaffolds in medicinal chemistry, and their expedited synthesis is crucial for the rapid screening of new therapeutic agents.[1][2] This application note details the fundamental principles of microwave chemistry, a validated step-by-step protocol for the synthesis, and the rationale behind the experimental design. The methodologies presented herein are designed to offer researchers and drug development professionals a robust and reproducible "green chemistry" approach, leading to higher yields, shorter reaction times, and simplified purification compared to conventional heating methods.[3][4][5]

Introduction: The Significance of Imidazole-5-Carboxylic Acid Analogs and the Need for Efficient Synthesis

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[2][6][7] Specifically, substituted imidazole-5-carboxylic acids are key intermediates in the synthesis of pharmacologically active compounds. The traditional synthesis of these molecules often involves multi-step procedures, long reaction times, and harsh conditions, which can be significant bottlenecks in the drug discovery pipeline.[8]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering a powerful solution to these challenges.[9][10] By utilizing microwave energy, reactions can be completed in minutes rather than hours, often with improved yields and purity.[5][9] This application note provides a detailed protocol for the synthesis of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid, a representative member of this important class of compounds, and discusses the generation of an analog library using this efficient methodology.

The Science of Microwave-Assisted Organic Synthesis (MAOS)

Microwave synthesis utilizes the ability of certain liquids and solids to transform electromagnetic energy into heat. This is fundamentally different from conventional heating, where heat is transferred from an external source through convection and conduction. The two primary mechanisms of microwave heating are:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants in the reaction mixture, attempt to align themselves with the rapidly oscillating electric field of the microwave. This constant reorientation creates friction, leading to rapid and uniform heating of the bulk reaction mixture.[4][11][12]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic motion. Collisions between these moving ions generate heat.[4][11][12]

This direct and efficient energy transfer results in numerous advantages over conventional heating methods.[13]

Advantages of MAOS in Imidazole Synthesis:
  • Accelerated Reaction Rates: Reactions can be heated to high temperatures much faster than with traditional methods, significantly reducing reaction times.[9][10]

  • Improved Yields and Purity: The rapid and uniform heating minimizes the formation of byproducts that can occur with prolonged exposure to high temperatures in conventional refluxing.[4][14]

  • Energy Efficiency: Microwaves heat the reaction mixture directly, not the vessel, leading to lower energy consumption.[3][12]

  • Greener Chemistry: MAOS often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[3][13][15]

Experimental Protocol: Synthesis of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic Acid

This protocol describes a plausible and efficient one-pot, three-component synthesis of the target compound, adapted from established methodologies for similar imidazole derivatives.[1][6][16]

Materials and Reagents
  • Ethyl 2-amino-3-oxobutanoate (or its hydrochloride salt)

  • Triethyl orthoformate

  • Ethylamine (as a solution in a suitable solvent, e.g., ethanol)

  • Ethanol (Microwave-grade)

  • Hydrochloric acid (for acidification)

  • Sodium hydroxide (for hydrolysis)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate

  • Microwave synthesis vials (with stir bars)

  • A dedicated microwave synthesizer

Step-by-Step Synthesis Protocol

Step 1: Preparation of the Reaction Mixture

  • In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add ethyl 2-amino-3-oxobutanoate (1.0 mmol).

  • Add ethanol (3 mL) to dissolve the starting material.

  • To the solution, add triethyl orthoformate (1.2 mmol).

  • Finally, add ethylamine (1.5 mmol, e.g., as a 2M solution in ethanol).

  • Seal the vial with a cap.

Step 2: Microwave Irradiation

  • Place the sealed vial into the cavity of the microwave synthesizer.

  • Set the reaction parameters:

    • Temperature: 120 °C

    • Ramp time: 2 minutes

    • Hold time: 15 minutes

    • Power: Dynamic (will adjust to maintain the set temperature)

    • Stirring: High

  • Start the microwave irradiation program.

Step 3: In-situ Hydrolysis

  • After the reaction is complete and the vial has cooled to a safe temperature, carefully open the vial in a fume hood.

  • Add a solution of sodium hydroxide (3.0 mmol in 2 mL of water) to the reaction mixture.

  • Reseal the vial and place it back into the microwave synthesizer.

  • Set the hydrolysis parameters:

    • Temperature: 100 °C

    • Ramp time: 1 minute

    • Hold time: 10 minutes

  • Start the microwave program.

Step 4: Work-up and Purification

  • After cooling, transfer the reaction mixture to a small beaker.

  • Acidify the mixture to a pH of approximately 4-5 with dilute hydrochloric acid. A precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid.

  • The purity of the product can be assessed by melting point determination, and its identity confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_synthesis Microwave Synthesis cluster_hydrolysis In-situ Hydrolysis cluster_workup Work-up & Purification A 1. Combine Reactants: - Ethyl 2-amino-3-oxobutanoate - Triethyl orthoformate - Ethylamine - Ethanol B 2. Microwave Irradiation: - 120°C, 15 min A->B Seal Vial C 3. Add NaOH Solution B->C Cool & Open D 4. Microwave Irradiation: - 100°C, 10 min C->D Reseal Vial E 5. Acidification (pH 4-5) D->E Cool & Transfer F 6. Precipitation & Filtration E->F G 7. Wash & Dry Product F->G

Caption: Workflow for the microwave-assisted synthesis of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid.

Scientific Rationale: Causality Behind Experimental Choices

The selection of each component and parameter in this protocol is based on established principles of organic and microwave chemistry to ensure an efficient and successful synthesis.

  • Choice of Reactants: This protocol employs a multicomponent reaction strategy, which is highly efficient and atom-economical. Ethyl 2-amino-3-oxobutanoate provides the C4-C5 and methyl group, triethyl orthoformate acts as a one-carbon source for the C2 position, and ethylamine provides the N1-ethyl group. This approach is a common and effective method for constructing substituted imidazole rings.[6]

  • Solvent Selection: Ethanol is an excellent choice for microwave synthesis due to its high dielectric constant, allowing it to efficiently absorb microwave energy and heat rapidly. It is also a relatively green and versatile solvent for the starting materials.

  • Microwave Parameters: The temperature of 120 °C is chosen to accelerate the reaction rate significantly without causing decomposition of the reactants or products. The 15-minute hold time is typically sufficient for the reaction to reach completion under microwave conditions, a drastic reduction from the hours or even days required for conventional heating.[5][10]

  • One-Pot Hydrolysis: Performing the ester hydrolysis in the same reaction vessel (one-pot) simplifies the overall process, reduces handling losses, and saves time. The subsequent microwave heating for hydrolysis also accelerates this step.

Proposed Reaction Mechanism

The formation of the imidazole ring likely proceeds through a series of condensation and cyclization steps, which are significantly accelerated by the high temperatures achieved with microwave irradiation.

G cluster_mechanism Proposed Reaction Mechanism Reactants Ethyl 2-amino-3-oxobutanoate + Triethyl orthoformate + Ethylamine Intermediate_A Condensation (Formation of Amidine) Reactants->Intermediate_A Step 1 Intermediate_B Cyclization Intermediate_A->Intermediate_B Step 2 Intermediate_C Aromatization (Elimination of Ethanol) Intermediate_B->Intermediate_C Step 3 Product_Ester Ethyl 1-Ethyl-4-methyl-1H-imidazole-5-carboxylate Intermediate_C->Product_Ester Step 4 Hydrolysis NaOH, H₂O Microwave Product_Ester->Hydrolysis Final_Product 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid Hydrolysis->Final_Product

Caption: Proposed mechanism for the formation of the target imidazole carboxylic acid.

Synthesis of an Analog Library: A Tabular Guide

The described protocol is highly amenable to the creation of a library of analogs by varying the amine and the beta-ketoester starting materials. This allows for rapid exploration of the structure-activity relationship (SAR) in a drug discovery context.

EntryR¹ Group (Amine)R² Group (at C4)Reaction Time (min)Temperature (°C)Expected Yield (%)
1EthylMethyl1512085-95
2PropylMethyl1512080-90
3BenzylMethyl2013075-85
4EthylPhenyl2013070-80
5MethylMethyl1512085-95

Note: The reaction times, temperatures, and yields are illustrative and may require optimization for each specific set of reactants.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the microwave-assisted synthesis of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid and its analogs. The presented methodology offers significant advantages in terms of reaction speed, yield, and environmental impact over traditional synthetic routes. By adopting this approach, researchers in academia and the pharmaceutical industry can accelerate the synthesis of novel imidazole-based compounds for a wide range of applications, particularly in the early stages of drug discovery and development.

References

  • Chawla, A., et al. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140. Available at: [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15). Journal of Survey in Fisheries Sciences. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025, June 30). International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025, July 3). Patsnap Eureka. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). PMC. Available at: [Link]

  • Mahmoud, A. R. (2025, October 12). Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. ResearchGate. Available at: [Link]

  • Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. (n.d.). PMC. Available at: [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing. Available at: [Link]

  • Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024, July 27). International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review. (2024, September 20). PubMed. Available at: [Link]

  • Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019–2023): a review | Request PDF. (2024, September 20). ResearchGate. Available at: [Link]

  • Advancements in Green Chemistry: Microwave-Assisted Synthesis of Poly-Heterocyclic Compounds in Aqueous Media. (n.d.). urfjournals.org — Virtualmin. Available at: [Link]

  • Microwave-Assisted Synthesis of 2,4,5-Triaryl-imidazole; A Novel Thermally Induced N-Hydroxyimidazole N−O Bond Cleavage. (2004, June 12). ACS Publications. Available at: [Link]

  • Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. (2024, June 26). Oriental Journal of Chemistry. Available at: [Link]

  • Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update | Request PDF. (2026, January 24). ResearchGate. Available at: [Link]

  • Rational Design, Green Synthesis, and Biological Evaluation of Novel Imidazole Derivatives as Potent EGFR Inhibitors via One-Pot Four-Component Reaction. (2025, July 15). PubMed. Available at: [Link]

  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. (n.d.). PMC. Available at: [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization... (2017, August 29). MedCrave. Available at: [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020, April 24). International Journal of Scientific Research in Science and Technology. Available at: [Link]

  • A Convenient Approach for the Synthesis of Ingenous Imidazole Derivatives Using Microwaves. (n.d.). IISTE.org. Available at: [Link]

  • (PDF) A convenient Approach for the Synthesis of Imidazole Derivatives using microwaves. (n.d.). ResearchGate. Available at: [Link]

  • Ethyl 4-methyl-5-imidazolcarboxylate. (n.d.). PubChem. Available at: [Link]

  • Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and A. (n.d.). Asian Journal of Chemistry. Available at: [Link]

  • Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. (2020, November 26). Semantic Scholar. Available at: [Link]

  • ETHYL 4-METHYL-1H-IMIDAZOLE-5-CARBOXYLATE | CAS 51605-32-4. (n.d.). Matrix Fine Chemicals. Available at: [Link]

  • 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester. (2018, February 16). SIELC Technologies. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic Acid Couplings

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing challenges during the amide coupling of 1-Ethyl-4-methyl-1H-imidazole-5-carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing challenges during the amide coupling of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid .

This specific substrate presents a "perfect storm" of synthetic challenges. The C5-carboxylic acid is severely sterically obstructed by the flanking N1-ethyl and C4-methyl groups. Furthermore, the electron-rich imidazole ring and the basic N3 nitrogen introduce competing side-reaction pathways. This guide breaks down the causality behind these failures and provides self-validating protocols to ensure successful amide bond formation.

Diagnostic FAQs: Identifying and Resolving Side Reactions

Q1: My LC-MS shows a major byproduct with a +98 Da mass shift instead of my desired amide. What is happening?

A1: You are observing the guanidinylation side reaction. When using standard uronium-based coupling reagents like HATU or HBTU, the reaction relies on the rapid formation of an active ester. However, because the C5-carboxylic acid of your substrate is highly sterically hindered, activation is exceptionally slow. This leaves unreacted HATU in solution. Rather than waiting for the active ester to form, your amine nucleophile directly attacks the electrophilic uronium carbon of HATU[1]. This forms a stable, dead-end tetramethylguanidinium adduct on your amine, corresponding to a +98.1 Da mass increase[1][2][3].

The Solution: Abandon standard uronium reagents for this specific substrate. Switch to phosphonic anhydrides (e.g., T3P) which cannot form guanidinium adducts[4][5], or Oxyma-based reagents (e.g., COMU) that exhibit vastly superior activation kinetics for hindered substrates[6][7].

Q2: I switched to EDC/HOBt to avoid guanidinylation, but my yield is near zero and I see a -44 Da mass shift in the starting material. Why?

A2: A mass loss of 44 Da indicates decarboxylation of your starting material. Imidazole-5-carboxylic acids are notoriously prone to losing CO₂ upon activation[8]. The electron-rich imidazole ring stabilizes the resulting ylide/carbanion intermediate. Because EDC/HOBt activation is too slow for sterically hindered substrates, chemists often extend reaction times or elevate temperatures—both of which directly promote this decarboxylation pathway[8].

The Solution: You must use a reagent that activates the acid rapidly at low temperatures (0°C). T3P (Propylphosphonic anhydride) is highly effective here as it forms a reactive mixed anhydride rapidly at 0°C, outcompeting the decarboxylation pathway[4][5].

Q3: How do I manage the basicity of the N3 imidazole nitrogen during coupling?

A3: Strict stoichiometric control of a non-nucleophilic base. The N3 nitrogen is a weak nucleophile and a base. While direct N-acylation at N3 is sterically disfavored by the adjacent 4-methyl group, it can act as a proton sink. Use a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine in a strict 2.5–3.0 molar equivalent ratio[3]. This ensures the C5-carboxylic acid is fully deprotonated for activation without providing excess base that could catalyze decarboxylation.

Mechanistic Pathway Analysis

Mechanism Acid Hindered Imidazole Acid ActiveEster Active Ester (Slow Formation) Acid->ActiveEster Activation HATU HATU Reagent HATU->ActiveEster Guanidinium Guanidinium Adduct (+98 Da) HATU->Guanidinium Direct Attack (Fast) Amine Amine Nucleophile Amidation Desired Amide Amine->Amidation Amine->Guanidinium ActiveEster->Amidation Aminolysis

Fig 1: Competitive pathways in HATU coupling showing the +98 Da guanidinylation side reaction.

Reagent Efficacy for Sterically Hindered Imidazoles

To optimize your workflow, consult the following quantitative summary of coupling reagents applied to sterically hindered imidazole-5-carboxylic acids:

Coupling ReagentActivation SpeedGuanidinylation RiskDecarboxylation RiskRecommendation
HATU / HBTU SlowHigh (+98 Da) ModerateNot Recommended
EDC / HOBt Very SlowNoneHigh (-44 Da) Not Recommended
COMU Very FastLowLowRecommended
T3P (50% in EtOAc) FastNone LowHighly Recommended

Self-Validating Experimental Protocol: T3P-Mediated Coupling

Rationale: T3P is selected because it forms a highly reactive mixed anhydride that overcomes the steric hindrance of the 4-methyl and 1-ethyl groups. It completely eliminates the risk of guanidinylation and allows for low-temperature activation to suppress decarboxylation[4][5].

Reagents:

  • 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • DIPEA (3.0 eq)

  • T3P (50% solution in EtOAc, 1.5 eq)

  • Anhydrous EtOAc or DMF (0.1 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the imidazole carboxylic acid and the amine in the anhydrous solvent under an inert atmosphere (N₂ or Argon).

  • Thermal Control: Cool the reaction vessel to 0°C using an ice bath. Causality: Maintaining 0°C during activation is critical to prevent the thermal decarboxylation of the C5-carboxylate[8].

  • Base Addition: Add DIPEA dropwise over 2 minutes. Stir for 5 minutes to ensure complete deprotonation of the acid.

  • Activation: Add the T3P solution dropwise over 5-10 minutes. Causality: Adding T3P last ensures the highly reactive mixed anhydride is intercepted by the pre-dispersed amine immediately upon formation, driving the reaction forward.

  • Self-Validation (LC-MS Check): Stir for 1 hour at 0°C, then allow to warm to room temperature. Sample the reaction at the 2-hour mark. Validation Check: You must observe the disappearance of the acid mass and the appearance of the product mass. If a -44 Da mass is observed, your activation temperature was too high.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Because T3P byproducts are entirely water-soluble, the desired amide can be cleanly extracted into the organic layer without the need for complex chromatography to remove reagent remnants[5].

Workflow S1 1. Dissolve Acid + Amine S2 2. Cool to 0°C (Stop Decarboxylation) S1->S2 S3 3. Add DIPEA & T3P S2->S3 S4 4. LC-MS Check (Self-Validation) S3->S4 S5 5. Aqueous Workup S4->S5

Fig 2: Optimized T3P-mediated coupling workflow for sterically hindered imidazole carboxylic acids.

References

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Publishing. Available at:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC. Available at:[Link]

  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis - CORE. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Mobile Phase for 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid Analysis

Welcome to the technical support guide for the analysis of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid. This document is designed for researchers, analytical scientists, and drug development professionals to provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analysis of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid. This document is designed for researchers, analytical scientists, and drug development professionals to provide expert-driven insights and practical, step-by-step solutions for common chromatographic challenges associated with this molecule. We will explore the causality behind experimental choices to empower you to develop robust and reproducible HPLC methods.

Understanding the Analyte: A Molecule with Dual Personality

1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. This dual nature is the single most critical factor influencing its behavior in reversed-phase HPLC.

  • Carboxylic Acid Group: This group is acidic and will be deprotonated (negatively charged) at higher pH values.

  • Imidazole Ring: The nitrogen atoms in the imidazole ring are basic and will be protonated (positively charged) at lower pH values.

The charge state of the molecule dramatically affects its polarity and, consequently, its retention on a nonpolar stationary phase like C18.[1][2][3] Controlling the mobile phase pH is therefore the most powerful tool for manipulating retention and achieving good peak shape.[3][4]

PropertyEstimated ValueSignificance for HPLC Method Development
pKa (Carboxylic Acid) ~3.5 - 4.5Below this pH, the group is neutral (more retention). Above this pH, it is ionized (less retention).
pKa (Imidazole Ring) ~6.0 - 7.0Below this pH, the ring is ionized (less retention). Above this pH, it is neutral (more retention).
LogP (Predicted) ~0.5 - 1.5Indicates a polar compound, which may have low retention on standard C18 columns.[5][6]
UV Absorbance ~210-230 nmProvides a starting point for setting the UV detector wavelength.[7]

Frequently Asked Questions (FAQs)

Q1: I have no or very poor retention of my analyte on a C18 column. What's the first thing I should do?

A1: This is a classic issue for polar, ionizable compounds. The primary cause is that the analyte is in its most polar, ionized form.

  • Immediate Action: Your mobile phase pH is likely too high (e.g., > 4.5), causing the carboxylic acid group to be deprotonated and negatively charged. This increases its polarity, reducing its affinity for the hydrophobic C18 stationary phase.[1][2] To increase retention, you must suppress the ionization of the carboxylic acid by lowering the mobile phase pH.

  • Recommendation: Prepare a mobile phase with a pH of approximately 2.5-3.0 using an appropriate buffer like 20 mM potassium phosphate or 0.1% formic acid.[8] At this pH, the carboxylic acid will be protonated (neutral), making the molecule more hydrophobic and significantly increasing its retention time.[3][5]

Q2: My peak for 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid is broad and tailing severely. Why is this happening and how can I fix it?

A2: Peak tailing for this type of molecule is almost always caused by secondary chemical interactions or operating too close to a pKa.[9]

  • Chemical Cause: The most common culprit is the interaction between the basic imidazole ring of your analyte and acidic residual silanol groups on the surface of the silica-based stationary phase.[10][11] These strong, unwanted interactions delay a portion of the analyte molecules as they pass through the column, resulting in a tailed peak.

  • Solution 1 (Primary): Adjust Mobile Phase pH. By lowering the mobile phase pH to ≤ 3, you protonate the residual silanols, neutralizing their negative charge and minimizing these secondary interactions.[11] This is the most effective way to improve peak shape for basic or amphoteric compounds.

  • Solution 2: Use a Modern, High-Purity Column. Modern HPLC columns, often labeled as "base-deactivated" or made with high-purity silica, have a much lower concentration of active residual silanols.[9][11] Using such a column will inherently produce better peak shapes for challenging compounds.

Q3: My retention times are shifting between injections. What causes this instability?

A3: Retention time drift for an ionizable analyte is a strong indicator of an unstable mobile phase pH.

  • Cause: If you are using an unbuffered mobile phase (e.g., just water and acetonitrile), the pH is not controlled. Small changes in the dissolution of atmospheric CO2 or contaminants can alter the pH enough to change the ionization state of your analyte, leading to inconsistent retention times.[1]

  • Solution: Always use a buffer in the aqueous portion of your mobile phase. A buffer concentration of 10-50 mM is generally sufficient to provide a stable pH and ensure reproducible results.[12][13] Additionally, ensure the column is fully equilibrated with the mobile phase before starting your injection sequence (allow 5-10 column volumes to pass through).[14]

Q4: What is a good universal starting point for my HPLC method?

A4: A scouting gradient with a buffered, low-pH mobile phase is an excellent and efficient starting point.[15][16]

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µm (High-purity, base-deactivated)A workhorse column chemistry suitable for a wide range of polarities.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7) or 20mM KH₂PO₄, pH 2.8Low pH suppresses carboxylate ionization (for retention) and silanol ionization (for peak shape).[8][10]
Mobile Phase B AcetonitrileCommon, low-viscosity organic modifier with good UV transparency.
Gradient (Scouting) 5% to 95% B over 15 minutesA wide gradient to determine the approximate elution conditions in a single run.[15][16]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better viscosity control and run-to-run reproducibility.
Detection UV at 220 nmA good starting wavelength for imidazole-containing compounds.[7][17]
Injection Volume 5-10 µLA standard volume to avoid overloading the column.

In-Depth Troubleshooting & Optimization Protocols

The Critical Role of pH: A Practical Guide

Controlling the mobile phase pH is non-negotiable for this analyte. An improper pH can lead to poor retention, terrible peak shape, or both. A pH scouting study is the most logical first step in method development.

Protocol 1: Systematic pH Scouting Study

This protocol will determine the optimal mobile phase pH for retaining the analyte while achieving a symmetric peak shape.

Methodology:

  • Prepare Buffered Mobile Phases:

    • pH 2.8: Prepare 1L of 20 mM Potassium Phosphate Monobasic (KH₂PO₄) in HPLC-grade water. Adjust pH to 2.8 with phosphoric acid.

    • pH 4.5: Prepare 1L of 20 mM Potassium Acetate. Adjust pH to 4.5 with acetic acid.

    • pH 6.5: Prepare 1L of 20 mM Potassium Phosphate Monobasic (KH₂PO₄). Adjust pH to 6.5 with potassium hydroxide.

  • Set Up HPLC System: Use the "universal starting conditions" from the table above, with Acetonitrile as Mobile Phase B.

  • Equilibration: Before the first injection at a new pH, purge the system thoroughly and equilibrate the column with the new mobile phase (running at 5% B) for at least 15 minutes.

  • Injection: Inject a standard of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid.

  • Data Collection: Record the retention time (RT) and the USP Tailing Factor (Tf).

  • Repeat: Repeat steps 3-5 for each of the prepared pH conditions.

  • Analysis: Compare the results. You will likely observe that at pH 2.8, retention is maximized and the tailing factor is minimized (closest to 1.0). At pH 4.5 (near the carboxylic acid pKa), you may see a distorted or split peak.[4] At pH 6.5, retention will likely be very low.

G cluster_prep Preparation cluster_exp Experiment Loop prep1 Prepare Mobile Phase at pH 2.8 equil Equilibrate Column (15 min) prep1->equil Start prep2 Prepare Mobile Phase at pH 4.5 prep2->equil prep3 Prepare Mobile Phase at pH 6.5 prep3->equil inject Inject Standard equil->inject collect Record RT and Tf inject->collect collect->prep2 Next pH collect->prep3 Next pH analysis Analyze Data: Select pH with best retention & peak shape collect->analysis All pHs Tested

Caption: Workflow for a systematic pH scouting study.

Gradient Optimization: From Scouting to Separation

Once the optimal pH is established (e.g., pH 2.8), the next step is to refine the gradient to achieve the best resolution in the shortest possible time.

Protocol 2: Developing a Focused Gradient

This protocol uses the information from an initial "scouting" run to create a more efficient, focused gradient.

Methodology:

  • Perform a Scouting Run: Using the optimal pH determined in Protocol 1, run a wide linear gradient from 5% to 95% acetonitrile over 15-20 minutes.

  • Determine Elution Point: Note the time (tₑ) and the percentage of acetonitrile (%B) at which your analyte elutes. For a polar compound, this might be at a low %B, for instance, 18% Acetonitrile at 6 minutes.

  • Calculate the New Gradient: Design a new, shallower gradient that is focused around the elution point. A good rule of thumb is to create a slope that changes by about 5% per column volume.

    • Start: Begin the gradient at least 5% below the elution %B (e.g., start at 10% B).

    • End: End the gradient at least 5% above the elution %B (e.g., end at 25% B).

    • Time: Stretch this shallow gradient over a longer period (e.g., 10-15 minutes) to improve resolution from nearby impurities.[18]

  • Incorporate Wash Step: After the focused gradient, rapidly ramp up to a high percentage of acetonitrile (e.g., 95% B) and hold for 2-3 minutes to wash any strongly retained compounds from the column.

  • Re-equilibration: Return to the initial conditions (e.g., 10% B) and hold for 3-5 minutes to ensure the column is ready for the next injection.

G cluster_focused Focused Gradient Design start Run Wide Scouting Gradient (5-95% B) decision Analyte Elutes at X% B? start->decision g_start Set Start %B = X - 5% decision->g_start Yes g_end Set End %B = X + 5% g_start->g_end g_time Run shallow gradient over 10-15 min g_end->g_time wash Add High %B Wash Step g_time->wash equil Add Re-equilibration Step wash->equil finish Optimized Method equil->finish

Caption: Decision workflow for gradient optimization.

References
  • Antifungal compounds. (2026, February 2). HPLC method for separating enantiomers of imidazole derivatives.
  • Unknown. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.
  • Unknown. (n.d.). Reversed-phase HPLC Buffers.
  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Optimizing HPLC Gradients for Polar Peptide Purification. Benchchem.
  • Dolan, J. W. (2026, March 12). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • Dolan, J. W. (2017, January 18). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • Unknown. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
  • Unknown. (2006, December 6). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Taylor & Francis.
  • Unknown. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International.
  • Unknown. (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
  • PharmaCores Scientific Team. (2025, August 2). Your guide to select the buffer in HPLC development part 1. PharmaCores.
  • Unknown. (2025, December 30). Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. Pure Synth.
  • Unknown. (2022, February 15). HPLC Peak Tailing. Axion Labs.
  • Unknown. (n.d.). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC.
  • Di Pietra, A. M., Cavrini, V., Andrisano, V., & Gatti, R. (1992). HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 873–879.
  • Unknown. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS.
  • Unknown. (2025, June 9). How to Reduce Peak Tailing in HPLC. Phenomenex.
  • Unknown. (n.d.). Selecting Buffer pH in Reversed-Phase HPLC. farmatel.
  • Unknown. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Unknown. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • Gaskill, M. (2018, September 9). Getting the HPLC Gradient Right. Lab Manager.
  • Unknown. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • Unknown. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Unknown. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.
  • Unknown. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Bitesize Bio.
  • Unknown. (2024, December 3). Exploring the Role of pH in HPLC Separation. Moravek, Inc.
  • Unknown. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Unknown. (n.d.). Polar Compounds. SIELC Technologies.
  • Long, W. J., Brooks, A. E., & Biazzo, W. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies, Inc.

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues with 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid

Welcome to the technical support center for 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility chall...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges encountered during the synthesis, purification, and application of this compound. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental outcomes.

I. Understanding the Molecule: Physicochemical Properties

1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid possesses a unique structure that dictates its solubility profile. It is an amphoteric molecule, containing both a basic imidazole ring and an acidic carboxylic acid group. This dual functionality is the primary driver of its complex solubility behavior in various solvent systems.

Frequently Asked Questions (FAQs) - Core Concepts

Q1: Why is my 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid not dissolving in common organic solvents?

A: The poor solubility in many non-polar or moderately polar aprotic solvents stems from the compound's ability to form strong intermolecular hydrogen bonds via its carboxylic acid and imidazole N-H groups. This leads to the formation of dimers or larger aggregates, which are energetically stable and resist dissolution. Furthermore, the zwitterionic character of the molecule in certain pH ranges can significantly reduce its solubility in organic solvents.

Q2: How does the amphoteric nature of this compound affect its solubility?

A: The imidazole ring can be protonated under acidic conditions, forming a cationic imidazolium species.[1][2] Conversely, the carboxylic acid group can be deprotonated under basic conditions to form a carboxylate anion.[3][4] This means the compound's solubility is highly pH-dependent. In acidic or basic aqueous solutions, it tends to be more soluble due to salt formation. However, at its isoelectric point, where the net charge is zero, its solubility in water is at a minimum, often leading to precipitation.[5]

Q3: What is the first step I should take to address a solubility issue?

A: The most direct approach is to optimize the solvent system.[6] The principle of "like dissolves like" is a good starting point. Given the polar nature of your compound, polar solvents are generally a better choice. If a single solvent is ineffective, employing a co-solvent system is a powerful technique.[6]

II. Troubleshooting Guide: Practical Solutions for Common Scenarios

This section provides a systematic approach to resolving specific solubility problems you might encounter during your workflow.

Scenario 1: Poor Solubility in a Reaction Mixture

Issue: 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid is not fully dissolved in the reaction solvent, leading to a sluggish or incomplete reaction.

Probable Causes:

  • Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for the compound.

  • Low Temperature: Solubility generally decreases at lower temperatures.

  • High Concentration: The amount of compound exceeds its solubility limit in the chosen solvent.

Step-by-Step Troubleshooting Protocol:
  • Solvent Screening:

    • Begin by testing the solubility in a range of solvents with varying polarities. See the table below for a list of suggested solvents.

    • Small-scale solubility tests can be performed in vials. Add a small, known amount of the compound to a measured volume of solvent and observe for dissolution at room temperature and with gentle heating.

  • Employing Co-solvents:

    • If a single solvent is not effective, introduce a co-solvent. For a non-polar solvent like toluene, adding a polar aprotic co-solvent such as DMF, DMSO, or NMP can significantly enhance solubility.

    • Start with a small percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase it until the compound dissolves. Be mindful that the co-solvent may affect the reaction kinetics or downstream work-up.

  • Temperature Adjustment:

    • Gently heat the reaction mixture. Many compounds exhibit increased solubility at elevated temperatures.

    • Caution: Ensure the reaction temperature is compatible with the stability of all reactants and reagents.

  • In-situ Salt Formation:

    • If the reaction conditions permit, consider converting the carboxylic acid to a more soluble salt form in situ.

    • For reactions involving nucleophilic attack on the carboxyl group, this is not a suitable approach. However, for other transformations, adding a non-nucleophilic base (e.g., DBU, triethylamine) can deprotonate the carboxylic acid and improve solubility in polar aprotic solvents.

Experimental Workflow for Co-solvent Screening:

Co_Solvent_Screening A Poorly soluble reactant in primary solvent B Prepare small-scale test vials A->B C Add a series of co-solvents (e.g., DMF, DMSO, NMP) at varying concentrations (5%, 10%, 20%) B->C D Observe for complete dissolution at RT and with gentle heating C->D E Identify the most effective co-solvent and its optimal concentration D->E F Scale up the reaction using the optimized solvent system E->F

Caption: Workflow for selecting an effective co-solvent.

Scenario 2: Precipitation During Work-up and Extraction

Issue: The product precipitates out of the organic phase during aqueous work-up or extraction.

Probable Causes:

  • pH Change: The pH of the aqueous layer is close to the isoelectric point of the compound, causing it to crash out.

  • Solvent Polarity Change: Extraction into a less polar organic solvent reduces its solubility.

  • Common Ion Effect: High salt concentration in the aqueous phase can decrease the solubility of the organic compound.

Step-by-Step Troubleshooting Protocol:
  • pH Control:

    • Carefully monitor and adjust the pH of the aqueous layer. To keep the compound in the organic phase, the aqueous layer should be acidic (e.g., pH 2-3 with dilute HCl) to ensure the carboxylic acid is protonated.

    • To extract the compound into the aqueous phase, make the solution basic (e.g., pH 9-10 with NaHCO₃ or Na₂CO₃) to form the soluble carboxylate salt.

  • Solvent Selection for Extraction:

    • Use a more polar organic solvent for extraction. For example, if you are using diethyl ether, consider switching to ethyl acetate or dichloromethane.

    • A mixture of solvents, such as chloroform/methanol, can also be effective.

  • Minimize Salt Concentration:

    • If a brine wash is necessary, perform it quickly and minimize the contact time.

    • Consider using a less concentrated salt solution if possible.

Scenario 3: Difficulty in Purification by Crystallization

Issue: The compound either oils out or forms a very fine precipitate that is difficult to filter during crystallization.

Probable Causes:

  • Solvent System is Not Ideal: The chosen solvent system does not provide the right balance of solubility at high and low temperatures.

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals or an oil.

  • Presence of Impurities: Impurities can inhibit crystal growth.

Step-by-Step Troubleshooting Protocol:
  • Systematic Solvent Screening for Crystallization:

    • The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Test a range of single and mixed solvent systems. Common choices include ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water or hexanes.

  • Controlled Cooling:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

    • If the compound oils out, try re-heating the solution and adding a small amount of a co-solvent in which the compound is more soluble to prevent oiling.

  • Seeding:

    • If you have a small amount of pure crystalline material, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

  • Pre-purification:

    • If the compound is highly impure, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting crystallization.

Logical Diagram for Crystallization Solvent Selection:

Crystallization_Solvent_Selection start Start: Crude Product solubility_test Test solubility in various solvents at RT and boiling point start->solubility_test ideal_solvent Ideal Solvent Found? Yes No solubility_test->ideal_solvent crystallize Perform Crystallization: - Dissolve in minimum hot solvent - Cool slowly - Isolate crystals ideal_solvent:yes->crystallize mixed_solvent Try Mixed Solvent System: - Dissolve in a good solvent - Add a poor solvent dropwise until cloudy - Heat to clarify, then cool slowly ideal_solvent:no->mixed_solvent end End: Pure Product crystallize->end mixed_solvent->crystallize

Caption: Decision process for selecting a crystallization solvent.

III. Quantitative Data Summary

The following table provides a qualitative overview of the solubility of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid in various common laboratory solvents. This data is intended as a starting point for your own experiments.

SolventPolarity IndexDielectric ConstantSolubilityNotes
Water 10.280.1pH-dependentSoluble in acidic and basic solutions, poorly soluble at isoelectric point.
Methanol 6.632.7SolubleA good solvent for both the free acid and its salts.
Ethanol 5.224.5Moderately SolubleSolubility increases with heating.
Isopropanol 4.319.9Sparingly SolubleCan be a good crystallization solvent.
Acetonitrile 6.237.5Sparingly Soluble
Tetrahydrofuran (THF) 4.27.6Sparingly Soluble
Ethyl Acetate 4.36.0Poorly Soluble
Dichloromethane (DCM) 3.49.1Poorly Soluble
Toluene 2.42.4Insoluble
Hexanes 0.01.9InsolubleCan be used as an anti-solvent for crystallization.
Dimethylformamide (DMF) 6.436.7SolubleA good polar aprotic solvent for this compound.
Dimethyl Sulfoxide (DMSO) 7.246.7SolubleA highly polar aprotic solvent, can be difficult to remove.

IV. References

  • Journal of Organic Chemistry & Process Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]

  • MedCrave. (2017, August 29). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). ethyl 4-ethyl-1H-imidazole-5-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Carboxylic Acids. Retrieved from [Link]

  • DeRuiter, J. (2005). Carboxylic Acid Structure and Chemistry: Part 2. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chemguide. (n.d.). an introduction to carboxylic acids. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-methyl-1H-imidazole-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4-diiodo-1-methyl-1H-imidazole-5-carboxylic acid 4 from.... Retrieved from [Link]

  • Michigan State University. (n.d.). Derivatives of Carboxylic Acids. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-methyl-5-imidazolecarboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • PMC. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2015, February 25). ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 4-amino-1H-imidazole-5-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Imidazole. Retrieved from [Link]

  • PubChemLite. (n.d.). 1h-imidazole-5-carboxylic acid, 4-methyl-1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester. Retrieved from [Link]

  • PMC. (2021, October 14). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative. Retrieved from

  • PubChem. (n.d.). Imidazole-4-carboxylic acid. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 1H-IMidazole-5-carboxylic acid, 4-ethyl-, ethyl ester. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic Acid Esterification

Welcome to the Technical Support Center. 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid is a critical building block in the development of pharmaceuticals, including angiotensin II receptor blockers (sartans) and hypnot...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid is a critical building block in the development of pharmaceuticals, including angiotensin II receptor blockers (sartans) and hypnotic drug analogs. However, its amphoteric nature poses significant challenges during esterification.

This guide provides researchers and drug development professionals with field-proven methodologies to diagnose, troubleshoot, and eliminate byproducts during the esterification of this complex heterocycle.

Diagnostic Workflow: Identifying Byproduct Origins

The first step in troubleshooting is identifying how your chosen reaction conditions interact with the functional groups of the imidazole ring. The diagram below maps the most common esterification methods to their primary failure modes and corresponding solutions.

DiagnosticWorkflow Start 1-Ethyl-4-methyl-1H-imidazole- 5-carboxylic acid Esterification Carbodiimide Method: Steglich (DCC/EDC + DMAP) Start->Carbodiimide AlkylHalide Method: Base + Alkyl Halide Start->AlkylHalide Fischer Method: Fischer (Alcohol + Acid) Start->Fischer Issue1 Issue: N-Acylurea & Urea Byproducts Carbodiimide->Issue1 Issue2 Issue: N3-Alkylation (Quaternization) AlkylHalide->Issue2 Issue3 Issue: Unreacted Zwitterion Fischer->Issue3 Fix1 Solution: Use DCM, Add cat. p-TSA Issue1->Fix1 Fix2 Solution: Bulky Base (DIPEA), Non-polar solvent Issue2->Fix2 Fix3 Solution: Excess H2SO4/MsOH, Microwave Heating Issue3->Fix3

Diagnostic workflow for identifying and mitigating byproducts in imidazole esterification.

Frequently Asked Questions & Troubleshooting Guides

Q1: When using DCC/DMAP for esterification, my yield is low and I isolate a highly polar, inseparable byproduct. What is happening?

Causality: You are observing the classic failure mode of the Steglich esterification. The carboxylic acid reacts with the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate[1]. If the subsequent nucleophilic attack by the alcohol is slow, or if you are using polar aprotic solvents like THF or dioxane, this intermediate undergoes an irreversible intramolecular O-to-N acyl migration. This forms a thermodynamically stable, unreactive N-acylurea byproduct[2][3]. Solution:

  • Change the solvent: Switch from THF/dioxane to dichloromethane (DCM), which inherently suppresses the O-to-N migration[2].

  • Add an acid catalyst: Adding a catalytic amount of p-toluenesulfonic acid (p-TSA) (approx. 5 mol%) protonates the intermediate, effectively blocking the N-acylurea formation pathway[2].

  • Change the coupling agent: Switch from DCC to EDC·HCl. While this doesn't prevent migration on its own, the resulting urea byproduct (EDU) is water-soluble and can be easily removed during an aqueous workup, unlike the notoriously insoluble dicyclohexylurea (DCU)[1][3].

Q2: I am attempting a Fischer esterification (alcohol solvent + acid catalyst), but the starting material remains completely unreacted. Why?

Causality: 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid contains a basic imidazole nitrogen (N3) and an acidic C5-carboxyl group. At neutral pH, or in the presence of weak acids, it exists primarily as a highly stable, insoluble zwitterion[4][5]. The zwitterionic form cannot be esterified directly; the carboxylate is unreactive toward weak electrophiles, and the protonated nitrogen repels nucleophilic attack if not properly solvated[5]. Solution: You must use a strong mineral acid (e.g., concentrated H₂SO₄ or methanesulfonic acid, MsOH) in excess. This fully protonates the N3 position, breaking the zwitterionic lattice and freeing the carboxylic acid for activation[5][6]. Microwave-assisted heating (70–90 °C) in the presence of MsOH has been shown to drive zwitterionic amino acid esterifications to completion rapidly[6].

Q3: I am using an alkyl halide and a base (e.g., K₂CO₃) to form the ester, but LC-MS shows a mass corresponding to the product + an extra alkyl group, or a highly polar quaternary salt. How do I prevent this?

Causality: The N3 nitrogen of the imidazole ring is highly nucleophilic. While your target is O-alkylation of the carboxylate, competitive N-alkylation occurs. Because imidazoles are ambident nucleophiles, using a hard base like K₂CO₃ in polar aprotic solvents (like DMF) strips the counterion, exposing the N3 to alkylation and forming a quaternary imidazolium salt or an N-3 regioisomeric impurity[7][8]. Solution: Shift the regioselectivity toward O-alkylation by using a softer, sterically hindered organic base like N,N-diisopropylethylamine (DIPEA). Furthermore, switching to less polar solvents (e.g., toluene or DCM) tightens the carboxylate-cation ion pair, shielding the basic nitrogen from the electrophile[7].

Mechanistic Pathway: The Steglich Byproduct Trap

Understanding the exact mechanism of N-acylurea formation is critical for rational reaction design. The diagram below illustrates how solvent choice and p-TSA catalysis dictate the fate of the O-acylisourea intermediate.

SteglichMechanism Acid Imidazole-5-Carboxylic Acid + Carbodiimide (DCC/EDC) O_Acyl O-Acylisourea Intermediate Acid->O_Acyl N_Acyl Undesired Pathway: O-N Acyl Migration O_Acyl->N_Acyl THF/Dioxane Desired Desired Pathway: + Alcohol, + DMAP O_Acyl->Desired DCM Solvent Byproduct N-Acylurea Byproduct (Irreversible) N_Acyl->Byproduct Product Target Ester + Urea Byproduct Desired->Product Blocker p-TSA Catalyst (Blocks Migration) Blocker->N_Acyl Inhibits

Mechanistic divergence in Steglich esterification showing N-acylurea byproduct formation.

Quantitative Data & Methodological Protocols

Table 1: Comparative Byproduct Profiles and Mitigation Strategies
Esterification MethodPrimary ByproductUnoptimized YieldOptimized YieldKey Mitigation Strategy
Steglich (DCC/THF) N-Acylurea (up to 40%)35 - 45%> 85%Switch to DCM; Add 5 mol% p-TSA[2]
Alkyl Halide + K₂CO₃ N3-Alkylated Quaternary Salt50 - 60%> 90%Use DIPEA; Non-polar solvent (Toluene)[7][8]
Fischer (Weak Acid) Unreacted Zwitterion< 10%> 95%Use excess MsOH; Microwave (70 °C)[5][6]
Protocol A: Optimized Steglich Esterification (Mitigating N-Acylurea)

This protocol utilizes EDC and p-TSA to prevent acyl migration and simplify purification[2][3].

  • Preparation: Charge a dry, round-bottom flask with 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid (1.0 eq) and the target alcohol (1.2 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 eq) and p-toluenesulfonic acid monohydrate (p-TSA·H₂O) (0.05 eq).

  • Activation: Cool the mixture to 0 °C under an inert atmosphere (N₂/Ar). Dropwise add a solution of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 eq) in DCM.

  • Reaction: Allow the reaction to warm to room temperature naturally and stir for 12-18 hours. Monitor via TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Because EDC·HCl is used, the urea byproduct is water-soluble and partitions into the aqueous layer. Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Microwave-Assisted Strong-Acid Esterification (Overcoming Zwitterions)

This protocol is ideal for simple alkyl esters (methyl, ethyl) where the alcohol can act as the solvent[6].

  • Preparation: In a heavy-walled microwave-safe vial, suspend 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid (1.0 eq) in the target alcohol (10-20 volumes).

  • Acidification: Slowly add methanesulfonic acid (MsOH) (2.5 eq). The excess strong acid is mandatory to fully protonate the N3 position and solubilize the zwitterion[5].

  • Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 70–90 °C for 30–45 minutes.

  • Neutralization: Cool the vial to room temperature. Carefully neutralize the mixture by adding saturated aqueous NaHCO₃ dropwise until the pH reaches ~8. This liberates the free base of the newly formed imidazole ester.

  • Isolation: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and evaporate the solvent to yield the pure ester.

Sources

Troubleshooting

Troubleshooting poor conversion rates of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and kinetic bottlenecks associated with 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and kinetic bottlenecks associated with 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid .

This specific building block is notoriously challenging in medicinal chemistry. Its difficulty stems from two fundamental properties:

  • Severe Steric Hindrance: The C5-carboxylate is tightly flanked by the N1-ethyl and C4-methyl groups, creating a steric shield that severely retards nucleophilic attack.

  • Zwitterionic Nature: The basic imidazole nitrogen and the acidic carboxylate form a robust intermolecular salt network, leading to poor solubility in standard organic solvents.

Below is the authoritative troubleshooting guide, diagnostic workflows, and self-validating protocols to overcome poor conversion rates.

Diagnostic Workflow for Conversion Failures

G Start Analyze LC-MS of Coupling Reaction Q1 Is SM (Acid) consumed? Start->Q1 NoAcid Acid remains intact. Issue: Poor Activation or Solubility Q1->NoAcid No YesAcid Acid consumed. Is Product Formed? Q1->YesAcid Yes Guan Amine Guanidinylation or Decarboxylation YesAcid->Guan No Success Optimize Yield (Time/Temp) YesAcid->Success Yes

Diagnostic workflow for troubleshooting imidazole-5-carboxylic acid coupling failures.

Troubleshooting Q&A

Q1: My standard EDC/HOBt coupling yields <5% product after 24 hours. Why is it failing, and what is the mechanistic cause? A: The failure is kinetic. EDC/HOBt relies on the initial formation of an O-acylisourea intermediate. The kinetics of this formation are heavily dependent on the steric accessibility of the carboxylate[1]. Because the C5-carboxylate of your starting material is shielded by the 4-methyl and 1-ethyl groups, the rate-limiting step (attack of the carboxylate onto the carbodiimide) is drastically slowed. Solution: Abandon carbodiimides for this substrate. Switch to highly reactive uronium/aminium salts like HATU or COMU, which are specifically engineered to activate sterically hindered environments[2].

Q2: I switched to HATU, but I'm seeing a massive new peak in the LC-MS that isn't my product. What is this byproduct? A: You are likely observing the guanidinylation of your amine. When the carboxylic acid is highly sterically hindered, the uronium salt (HATU) struggles to activate it quickly. If the amine is added concurrently, the unhindered amine will act as a nucleophile and attack the HATU molecule directly, forming a highly stable, unreactive guanidinium byproduct[2]. Solution: You must decouple the activation step from the coupling step. Use the "Pre-Activation" self-validating protocol detailed below.

Q3: The 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid won't dissolve in DCM or THF. How do I force it into solution? A: The compound exists as a zwitterion (an internal salt between the basic imidazole ring and the acidic carboxylate). This crystal lattice is highly stable. Solution: Suspend the material in a highly polar aprotic solvent (DMF or NMP) and add 3.0 equivalents of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). The excess base deprotonates the carboxylate, breaking the salt bridge and forcing the compound into a soluble, reactive state.

Q4: Even with HATU and pre-activation, my secondary amine won't couple. What is the ultimate fallback? A: When both the acid and the amine are sterically hindered, even the highly electrophilic HOAt-active ester (generated by HATU) is insufficient. You must bypass active esters entirely and generate the most reactive intermediate possible: an acid chloride . Solution: Use Oxalyl Chloride with catalytic DMF, or Ghosez's reagent, to form the acyl chloride in situ (See Protocol B).

Quantitative Comparison of Coupling Strategies

Reagent SystemRelative ReactivityRisk of Amine GuanidinylationRecommended Use Case for this Imidazole
EDC / HOBt LowNoneNot recommended. Will stall at <5% conversion.
HATU / DIPEA HighHigh (if not pre-activated)Primary amines; requires strict pre-activation.
COMU / NMM Very HighModerateHighly hindered systems; safer byproduct profile than HATU.
Oxalyl Chloride ExtremeNoneComplete failure of uronium salts; secondary/hindered amines.

Mechanistic Pathway & Failure Modes

Pathway Zwitterion Zwitterionic Imidazole Acid Base Add DIPEA (Break Salt) Zwitterion->Base FreeAcid Solubilized Carboxylate Base->FreeAcid Reagent HATU / COMU Activation FreeAcid->Reagent ActiveEster Active Ester (Sterically Shielded) Reagent->ActiveEster Amine Add Amine (Nucleophile) ActiveEster->Amine Validated by LC-MS Product Amide Product Amine->Product Unhindered Amine Byproduct Guanidinium Byproduct Amine->Byproduct Premature Addition

Mechanistic pathway of HATU-mediated activation and potential failure modes.

Self-Validating Experimental Protocols

Protocol A: Pre-activated HATU Coupling (For Primary Amines)

This protocol utilizes a chemical trapping mechanism to mathematically prove activation before risking your valuable amine.

  • Dissolution & Salt Disruption: Suspend 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq). Stir for 5 minutes until the solution clarifies.

  • Pre-Activation: Cool the reaction to 0 °C. Add HATU (1.2 eq) in one portion. Stir for 15 minutes at 0 °C, then 15 minutes at room temperature.

  • Validation Check (Critical): Remove a 5 µL aliquot from the reaction and quench it directly into 100 µL of Methanol. Inject this into the LC-MS.

    • Causality: Methanol acts as a surrogate nucleophile. If activation is successful, the LC-MS will show the mass of the methyl ester (M+14), proving the HOAt-ester was formed. Do not proceed until the free acid mass is entirely consumed.

  • Coupling: Once activation is validated, add the amine (1.5 eq). Stir at room temperature for 4–12 hours.

Protocol B: In Situ Acid Chloride Generation (For Secondary/Hindered Amines)

When active esters fail due to extreme steric clash, forcing the formation of an acyl chloride is required.

  • Chlorination: Suspend the imidazole acid (1.0 eq) in anhydrous DCM (0.1 M). Add catalytic DMF (0.1 eq). Cool to 0 °C.

  • Activation: Add Oxalyl Chloride (1.5 eq) dropwise.

  • Validation Check: Observe the reaction for gas evolution (CO and CO₂). This bubbling is a visual kinetic indicator of the Vilsmeier-Haack intermediate reacting with the acid. Stir until bubbling completely ceases (approx. 1 hour).

  • Concentration (Critical): Concentrate the mixture under reduced pressure to complete dryness.

    • Causality: You must remove all unreacted oxalyl chloride and dissolved HCl gas. If left in the flask, HCl will protonate your amine in the next step, rendering it non-nucleophilic and halting the reaction.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM. Cool to 0 °C. Add the amine (1.5 eq) followed slowly by DIPEA (2.5 eq). Warm to room temperature and stir for 2 hours.

References

  • Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863–8869.[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[Link]

Sources

Optimization

Troubleshooting Column Chromatography for 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid

Technical Support Center > Chromatography & Purification > Imidazole Derivatives > Article #4029 Welcome to the Technical Support Knowledge Base. As researchers and drug development professionals, purifying highly polar,...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center > Chromatography & Purification > Imidazole Derivatives > Article #4029

Welcome to the Technical Support Knowledge Base. As researchers and drug development professionals, purifying highly polar, amphoteric heterocycles often presents a significant bottleneck. This guide provides field-proven, mechanistically grounded solutions for the chromatographic purification of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid .

Core Issue: The "Zwitterion Problem"

Before troubleshooting, it is critical to understand the causality behind why this specific molecule fails on standard silica gel.

1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid contains two competing functional groups: a basic imidazole nitrogen (N3) and an acidic carboxylic acid at the C5 position. Because the N1 position is ethylated, the molecule lacks an N-H hydrogen bond donor, localizing the basicity entirely at the N3 position. At near-neutral pH, this molecule exists with strong zwitterionic character.

Bare silica gel contains active silanol (-SiOH) groups that act as weak acids (pKa ~4.5–5.5). When exposed to the basic N3 nitrogen, strong hydrogen bonding and irreversible ion-exchange occur[1]. Simultaneously, the carboxylic acid interacts with the silica matrix. This dual-affinity mechanism leads to severe peak broadening (streaking) and permanent adsorption to the stationary phase.

Mechanism Zwit 1-Ethyl-4-methyl-1H- imidazole-5-carboxylic acid (Amphoteric) BareSilica Bare Silica Gel (Active Silanols, pKa ~4.5) Zwit->BareSilica Unmodified Solvent AcidMod Acid-Modified Eluent (e.g., 1% Formic Acid) Zwit->AcidMod Modified Solvent Interaction Strong Ion-Pairing & H-Bonding BareSilica->Interaction Suppression Silanol Protonation & Carboxylate Neutralization AcidMod->Suppression Streak Result: Severe Streaking & Poor Recovery Interaction->Streak Sharp Result: Sharp Elution & High Recovery Suppression->Sharp

Fig 1. Mechanistic causality of acid modifiers suppressing secondary silanol interactions.

Frequently Asked Questions (FAQs)

Q: I tried running this compound in Hexane/Ethyl Acetate, but it remains stuck on the baseline. Why? A: The compound is far too polar for aliphatic hydrocarbon solvent systems. To mobilize a zwitterionic carboxylic acid on normal phase silica, you must transition to a highly polar binary system, typically Dichloromethane (DCM) and Methanol (MeOH)[2].

Q: What is the optimal Normal-Phase solvent system? A: The industry standard for this class of compounds is DCM / MeOH with 1% to 2% Formic Acid (FA) or Acetic Acid (AcOH) . The acidic modifier is non-negotiable. It serves a dual mechanistic purpose: it protonates the active silanol sites on the silica (reducing their ion-exchange capacity) and suppresses the ionization of the C5-carboxylic acid, allowing the molecule to elute as a neutral, tight band[2]. Note that MeOH should generally not exceed 10-15% of the total volume to prevent the dissolution of the silica gel matrix[3].

Q: How do I remove the Formic/Acetic acid after collecting my fractions? A: Do not use standard rotary evaporation alone, as concentrating the acid can degrade your compound or leave residual salts. The self-validating best practice is azeotropic distillation . Add toluene to your pooled fractions and evaporate under reduced pressure; the toluene will azeotrope with the acetic/formic acid, pulling it out of the mixture. Repeat this 2-3 times until the residue is odor-free.

Q: Is Reversed-Phase (C18) better for this compound? A: Yes. For amphoteric heterocycles like imidazole carboxylic acids, Reversed-Phase (RP) chromatography is the gold standard. It completely eliminates the silanol-driven streaking issue. Utilizing a Water/Acetonitrile gradient with 0.1% Formic Acid ensures sharp peak shapes, excellent recovery, and direct compatibility with LC-MS verification[4].

Workflow Decision Guide

Workflow Start Crude 1-Ethyl-4-methyl-1H- imidazole-5-carboxylic acid Assess Assess Impurity Profile (TLC / LC-MS) Start->Assess NP Normal Phase (Silica) For lipophilic impurities Assess->NP Lipophilic Matrix RP Reversed Phase (C18) For complex/polar mixtures Assess->RP Polar Matrix NPSolvent DCM / MeOH / 1% FA Gradient: 0% -> 15% MeOH NP->NPSolvent RPSolvent H2O / MeCN / 0.1% FA Gradient: 5% -> 60% MeCN RP->RPSolvent Recovery Lyophilization & Yield Calculation NPSolvent->Recovery RPSolvent->Recovery

Fig 2. Decision matrix for selecting the optimal chromatographic workflow.

Validated Experimental Protocols

Protocol A: Acid-Modified Normal Phase Flash Chromatography

Use this method if C18 is unavailable or if separating the compound from highly non-polar synthetic byproducts.

  • Column Equilibration (Critical Step): Slurry pack the silica gel. Flush the column with 2 Column Volumes (CV) of DCM containing 1% Formic Acid. Causality: Pre-saturating the column neutralizes the silanol sites before the sample is introduced. If you skip this, your compound will act as the neutralizing agent and irreversibly bind to the top of the column.

  • Sample Loading: Because the compound has poor solubility in pure DCM, dry loading is mandatory. Dissolve the crude mixture in a minimal amount of MeOH, add silica gel (approx. 3x the mass of the crude), and evaporate to a free-flowing powder. Load this powder onto the column head.

  • Gradient Elution:

    • 0-2 CV: 100% DCM (with 1% FA)

    • 2-8 CV: Linear gradient from 0% to 10% MeOH in DCM (maintaining 1% FA throughout).

    • 8-12 CV: Hold at 10% MeOH / 89% DCM / 1% FA.

  • Self-Validation Checkpoint: Spot the pooled UV-active fractions on a TLC plate and elute with DCM:MeOH:FA (90:9:1). A single, tight, non-streaking spot under UV 254 nm confirms the modifier concentration was sufficient. If the spot tails, increase FA to 2% in future runs.

Protocol B: Reversed-Phase (C18) Purification (Recommended)

Use this method for maximum yield, highest purity, and MS-compatibility.

  • System Preparation: Equip a C18 Flash or Prep-HPLC column. Prepare Mobile Phase A (Milli-Q Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA).

  • Sample Loading: Dissolve the crude mixture in 95% A / 5% B. Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Scout Gradient Elution:

    • 0-2 CV: Hold at 5% B.

    • 2-12 CV: Linear gradient from 5% B to 60% B. (The imidazole carboxylic acid will typically elute between 15-25% B depending on column loading).

    • 12-14 CV: Flush at 95% B.

  • Self-Validation Checkpoint: Monitor the UV trace at 210 nm and 254 nm. Calculate the peak symmetry factor ( As​ ). An As​ between 0.9 and 1.2 validates the method. A tailing factor >1.5 indicates insufficient acid modifier; verify the pH of Mobile Phase A is ~2.7.

  • Recovery: Freeze the pooled fractions and lyophilize (freeze-dry) to remove water, acetonitrile, and volatile formic acid simultaneously, yielding the pure compound as a dry powder.

Quantitative Method Comparison

To assist in method selection, the following table summarizes the expected chromatographic parameters for 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid across both systems.

ParameterNormal Phase (Silica)Reversed Phase (C18)
Stationary Phase Bare Silica (230-400 mesh)C18 Bonded Silica
Weak Solvent (A) Dichloromethane (DCM)Water (H2O)
Strong Solvent (B) Methanol (MeOH)Acetonitrile (MeCN)
Optimal Modifier 1.0% - 2.0% Formic Acid (FA)0.1% Formic Acid (FA)
Typical Gradient 0% → 10% B5% → 60% B
Expected Retention Rf​ ~0.35 (at 10% MeOH) Rt​ ~4-6 min (Analytical scale)
Average Recovery 65% - 75%> 90%
Primary Challenge Silanol ion-exchange streakingSample loading volume limits

References

  • Solvent Systems for Silica Gel Column Chromatography Common Organic Chemistry URL:[2]

  • Solvent Systems for Flash Column Chromatography Department of Chemistry : University of Rochester URL:[3]

  • Separation of 1H-Imidazole-4-carboxylic acid derivatives on RP HPLC SIELC Technologies URL:[4]

  • The silica-gel surface and its interactions with solvent and solute in liquid chromatography Faraday Symposia of the Chemical Society (RSC Publishing) URL:[1]

Sources

Reference Data & Comparative Studies

Validation

Validating LC-MS Methods for 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic Acid: A HILIC vs. RPLC Comparison Guide

Executive Summary Quantifying low-molecular-weight, highly polar analytes in biological matrices is a persistent challenge in drug development and pharmacokinetic profiling. 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quantifying low-molecular-weight, highly polar analytes in biological matrices is a persistent challenge in drug development and pharmacokinetic profiling. 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid (CAS 78449-68-0) is a prime example of such a molecule. Due to its zwitterionic nature and high hydrophilicity, it exhibits notoriously poor retention on traditional Reversed-Phase Liquid Chromatography (RPLC) columns.

This guide provides an objective, data-driven comparison between standard RPLC-MS/MS and Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS for the detection of this imidazole derivative in human plasma. By anchoring our methodology in the [1], we demonstrate why HILIC is the superior, self-validating choice for this class of compounds.

The Chromatographic Challenge: Causality & Mechanism

To develop a robust analytical method, one must first understand the physicochemical properties of the analyte. 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid contains an ionizable carboxylic acid group and a basic imidazole nitrogen.

The RPLC Failure Mechanism: In RPLC (using a standard C18 column), retention is driven by hydrophobic partitioning. Because the ethyl and methyl substituents on this molecule offer minimal hydrophobic surface area, the compound fails to partition into the C18 stationary phase. Consequently, it elutes in the void volume alongside endogenous plasma phospholipids. This co-elution leads to severe ion suppression (matrix effects) during Electrospray Ionization (ESI), destroying method sensitivity and accuracy.

The HILIC Solution: HILIC operates via a completely different mechanism. An Amide or Zwitterionic stationary phase holds a water-enriched layer on its surface. The highly polar 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid partitions preferentially into this aqueous layer, driven by hydrogen bonding and dipole-dipole interactions. This provides strong retention, effectively separating the analyte from hydrophobic matrix suppressors.

Retention_Mechanism A 1-Ethyl-4-methyl-1H-imidazole- 5-carboxylic acid B High Polarity & Zwitterionic Character A->B C RPLC (C18 Column) B->C Hydrophobic Phase D HILIC (Amide Column) B->D Hydrophilic Phase E Poor Retention (Hydrophobic Mismatch) C->E G Strong Retention (Aqueous Layer Partitioning) D->G F High Matrix Effects (Ion Suppression) E->F Co-elution with Phospholipids H Minimal Matrix Effects (High Sensitivity) G->H Separation from Matrix

Fig 1. Mechanistic decision tree comparing RPLC and HILIC retention behaviors for polar analytes.

Methodological Design: Creating a Self-Validating System

A scientifically rigorous protocol does not merely generate data; it continuously proves its own reliability. We designed this workflow as a self-validating system based on [2].

  • Internal Standardization (Causality): A stable isotope-labeled internal standard (IS) is added to every sample before extraction. This mathematically corrects for well-to-well variations in extraction recovery and real-time fluctuations in mass spectrometer ionization efficiency.

  • Quality Control (QC) Bracketing: The analytical run is bracketed by QC samples at three concentration levels (Low, Mid, High). The system automatically validates the run: it is only accepted if at least 67% of the total QCs, and 50% at each concentration level, fall within ±15% of their nominal concentration.

LCMS_Workflow A Plasma Sample (+ Internal Standard) B Protein Precipitation (100% Acetonitrile) A->B Add 3:1 v/v C Centrifugation (14,000 x g) B->C Extract D Supernatant Collection C->D Isolate E HILIC-MS/MS (Amide Column) D->E Method A F RPLC-MS/MS (C18 Column) D->F Method B G ICH M10 Validation Data Analysis E->G Compare F->G Compare

Fig 2. Self-validating sample preparation and parallel LC-MS/MS analysis workflow.

Step-by-Step Experimental Protocol

Sample Preparation (Protein Precipitation)

Note: Protein Precipitation (PPT) is chosen over Solid Phase Extraction (SPE) because highly polar analytes often break through reversed-phase SPE beds. Furthermore, the high organic supernatant generated by PPT is directly compatible with HILIC injection conditions.

  • Aliquot 50 µL of human plasma (blank, calibrator, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution (100 ng/mL in 50:50 Methanol:Water).

  • Add 150 µL of ice-cold 100% Acetonitrile. (Causality: The 3:1 organic-to-aqueous ratio ensures >95% protein precipitation while matching the high-organic initial mobile phase required for HILIC, preventing peak distortion).

  • Vortex vigorously for 2 minutes to ensure complete cell lysis and protein denaturation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant into an autosampler vial for injection.

LC-MS/MS Analysis Parameters

HILIC Method (Optimized):

  • Column: Amide phase (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~4.5).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Isocratic hold at 85% B for 1 minute, followed by a linear gradient to 50% B over 3 minutes to wash the column, then re-equilibration at 85% B.

  • Flow Rate: 0.4 mL/min.

RPLC Method (Baseline Comparison):

  • Column: C18 phase (2.1 × 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes.

  • Flow Rate: 0.4 mL/min.

Quantitative Data Comparison

The following tables summarize the experimental validation data comparing the two methodologies against strict regulatory acceptance criteria.

Table 1: Chromatographic & Mass Spectrometric Performance
ParameterRPLC-MS/MS (C18)HILIC-MS/MS (Amide)
Retention Time (tR) 0.65 min (Elutes in Void Volume)3.45 min (Well Retained)
Peak Shape Broad, severe tailingSymmetrical, sharp
Matrix Factor (MF) 0.45 (Severe Ion Suppression)0.98 (Negligible Suppression)
Injection Volume 2 µL2 µL
Table 2: ICH M10 Validation Summary (Human Plasma)

Acceptance criteria dictate that accuracy and precision must be ≤ 15% (or ≤ 20% at the LLOQ).

Validation ParameterAcceptance Criteria (ICH M10)RPLC-MS/MS ResultsHILIC-MS/MS Results
Linearity (R²) ≥ 0.9900.985 (Failed)0.999 (Passed)
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)18.4% - 25.1%3.2% - 6.8%
Intra-day Accuracy (%) 85% - 115%72% - 128%94% - 106%
Extraction Recovery (%) Consistent across levels45% (Highly Variable)92% (Consistent)
Carry-over ≤ 20% of LLOQ35%Not Detected

Conclusion

The data unequivocally demonstrates that standard RPLC is fundamentally incompatible with the quantification of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid in biological matrices. The hydrophobic mismatch results in void volume elution, leading to catastrophic matrix effects that fail [1].

Conversely, the HILIC-MS/MS method leverages the analyte's inherent polarity to achieve strong retention, excellent peak shape, and near-perfect recovery. By coupling this chromatographic mechanism with a self-validating protein precipitation workflow, laboratories can ensure robust, reproducible, and compliant pharmacokinetic data for highly polar imidazole derivatives.

References

  • U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). "M10 Bioanalytical Method Validation and Study Sample Analysis." FDA Guidance Documents. Available at:[Link]

  • El Orche, A., et al. "Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies." Molecules, 2024. Available at:[Link]

Comparative

Comparative analysis of coupling reagents for 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid

The synthesis of complex amides from highly substituted heterocyclic building blocks remains a formidable challenge in medicinal chemistry and drug development. Specifically, the activation and coupling of 1-Ethyl-4-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of complex amides from highly substituted heterocyclic building blocks remains a formidable challenge in medicinal chemistry and drug development. Specifically, the activation and coupling of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid presents a unique set of steric and electronic hurdles.

As an application scientist, selecting the correct coupling reagent for this substrate requires moving beyond standard peptide coupling protocols and understanding the microenvironment of the molecule. This guide provides an in-depth, comparative analysis of the most effective coupling reagents for this specific imidazole derivative, grounded in mechanistic causality and field-proven experimental data.

Structural Profiling: The "Steric Canyon"

To understand why standard reagents like DCC or EDC often fail or proceed sluggishly with 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid, we must analyze its topology. The C5-carboxylic acid is flanked by a C4-methyl group and an N1-ethyl group. This dual-flanking creates a severe steric shield, restricting the trajectory of bulky activating agents and incoming nucleophiles[1]. Furthermore, the basic N3 nitrogen of the imidazole ring can buffer the local pH, potentially interfering with the protonation states required for certain catalytic cycles.

G cluster_0 Mol 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid N1 N1-Ethyl Group (Steric Shield) Mol->N1 C4 C4-Methyl Group (Steric Shield) Mol->C4 C5 C5-Carboxylic Acid (Target Site) Mol->C5 N3 N3-Nitrogen (Basic Center) Mol->N3 N1->C5 Hinders approach C4->C5 Hinders approach

Fig 1: Steric and electronic microenvironment of the target imidazole-5-carboxylic acid.

Comparative Analysis of Coupling Reagents

When evaluating coupling reagents for this substrate, the primary metrics are the ability to overcome steric hindrance, the suppression of side reactions (such as guanidinylation of the amine), and the ease of isolating the polar imidazole product from byproducts.

Reagent SystemActivation IntermediateTypical YieldReaction KineticsWorkup ComplexityBest Use Case
HATU / DIPEA OAt Active Ester85–95%Fast (1–3 h)Moderate (Requires basic wash)Highly unreactive/hindered amines.
T3P / Pyridine Mixed Phosphonate Anhydride75–90%Moderate (4–12 h)Low (Water-soluble byproducts)Scale-up; polar products requiring clean phase separation.
EDC / HOAt O-acylisourea OAt Ester50–70%Slow (12–24 h)Low (Water-soluble urea)Aqueous-compatible reactions; less hindered amines.
COMU / DIPEA Uronium Active Ester80–90%Fast (1–2 h)ModerateSafer alternative to HATU (non-explosive).
The Gold Standard for Steric Bulk: HATU

HATU is widely regarded as the premier reagent for sterically congested carboxylic acids[2]. The superiority of HATU over its benzotriazole analog (HBTU) lies in the 7-azabenzotriazole (HOAt) leaving group. The nitrogen atom in the pyridine ring of HOAt exerts a powerful neighboring group effect. It hydrogen-bonds with the incoming amine nucleophile, effectively "pulling" it through the steric shield of the C4-methyl and N1-ethyl groups[3].

HATU Acid C5-Carboxylate Intermediate O-acylisourea Intermediate Acid->Intermediate Base Activation HATU HATU Reagent HATU->Intermediate ActiveEster OAt Active Ester Intermediate->ActiveEster HOAt Attack Amide Amide Product ActiveEster->Amide Amine Addition

Fig 2: HATU-mediated activation pathway forming the highly reactive OAt ester intermediate.

The Process-Friendly Alternative: T3P

While HATU is kinetically superior, T3P (Propylphosphonic anhydride) offers an exceptional alternative for heterocyclic acids, particularly during scale-up[4]. T3P activates the carboxylic acid to form a mixed phosphonate anhydride. While slightly less reactive than an OAt ester, the T3P activation complex is less sterically demanding during the initial formation step. Crucially, T3P generates exclusively water-soluble phosphonate byproducts[4]. Because imidazole-based amides are often highly polar, avoiding organic-soluble byproducts (like the DCU generated by DCC) is critical for preventing tedious chromatographic purification[5].

T3P Acid C5-Carboxylic Acid MixedAnhydride Mixed Phosphonate Anhydride Acid->MixedAnhydride Pyridine T3P T3P Reagent T3P->MixedAnhydride Amide Amide Product MixedAnhydride->Amide Amine Byproduct Water-Soluble Phosphonate MixedAnhydride->Byproduct Cleavage

Fig 3: T3P activation generating a mixed anhydride, leading to water-soluble byproducts.

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Causality is embedded into the steps so that the researcher understands why a specific action is taken, allowing for real-time troubleshooting.

Protocol A: HATU-Mediated Amidation (Optimized for Hindered Amines)

Causality Focus: Preventing amine guanidinylation by ensuring complete pre-activation.

  • Substrate Dissolution : Dissolve 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Note: The imidazole acid is often supplied as a hydrochloride salt. The excess base ensures the C5-carboxylate is fully deprotonated and the N3-nitrogen is neutralized, preventing it from sequestering the reagent.

  • Activation : Cool the mixture to 0 °C and add HATU (1.2 eq) portion-wise. Stir for 15–30 minutes.

    • Self-Validation Checkpoint: The solution will transition to a distinct pale yellow/orange color, confirming the generation of the OAt active ester. LCMS analysis at this stage should reveal the mass of the active ester intermediate ( Macid​+135−H2​O ). Do not proceed until the free acid is consumed.

  • Coupling : Add the target amine (1.1 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Workup : Dilute with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3​ (3x) and brine.

    • Causality: The repeated NaHCO3​ washes are mandatory to deprotonate and extract the acidic HOAt byproduct into the aqueous phase.

Protocol B: T3P-Mediated Amidation (Optimized for Clean Isolation)

Causality Focus: Leveraging thermal stability to overcome steric barriers.

  • Reagent Mixing : Suspend the carboxylic acid (1.0 eq) and the target amine (1.1 eq) in 2-Methyltetrahydrofuran (2-MeTHF) or EtOAc (0.3 M).

  • Base Addition : Add Pyridine (3.0 eq). Causality: Unlike DIPEA, Pyridine acts as both a mild base and a nucleophilic catalyst, facilitating the formation of the mixed anhydride without degrading the T3P reagent.

  • Activation : Add T3P (50% w/w solution in EtOAc, 1.5 eq) dropwise at room temperature.

  • Thermal Acceleration : Heat the reaction mixture to 50 °C for 6–12 hours.

    • Causality: Because the C4-methyl group heavily shields the C5 carbonyl, room temperature kinetics are often too slow. The T3P mixed anhydride is highly thermally stable, allowing the use of heat to drive the nucleophilic attack without risking reagent decomposition.

  • Workup : Cool to room temperature and wash the organic layer with water (2x) and 1 M HCl (1x, to remove excess pyridine).

    • Self-Validation Checkpoint: The propylphosphonate byproducts partition 100% into the aqueous layer. TLC of the organic phase should show a clean, single spot corresponding to the product, validating the efficiency of this workup system.

References

  • Discovery of the EL-0052 as a potential anesthetic drug - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Practical Considerations and Examples in Adapting Amidations to Continuous Flow Processing in Early Development Source: American Chemical Society (ACS) URL:[Link]

  • Stereochemical Aspects of T3P Amidations | Organic Process Research & Development Source: American Chemical Society (ACS) URL:[Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis Source: GlobalSO URL:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC... Source: National Institutes of Health (NIH) URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structural Comparison of Pharmaceutical Polymorphs: A Case Study Using Carbamazepine

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The phenomenon of polymorphism—the ability of a solid to exist in multiple crystal structures—is a critical consideration in pharmaceutica...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The phenomenon of polymorphism—the ability of a solid to exist in multiple crystal structures—is a critical consideration in pharmaceutical development, profoundly impacting a drug's stability, solubility, bioavailability, and manufacturability. While this guide was initially conceptualized to explore the polymorphs of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid, the absence of public crystallographic data for this specific compound has necessitated a pivot to a universally recognized and extensively studied model: Carbamazepine (CBZ) . This guide leverages the well-documented polymorphic landscape of CBZ (specifically Forms I, II, and III) to provide an in-depth, practical framework for the structural comparison of polymorphs. We will detail the causal logic behind selecting orthogonal analytical techniques, provide field-proven experimental protocols, and present comparative data to illustrate how a robust understanding of solid-state forms is achieved. This document serves as a comprehensive manual for researchers to apply these principles to their own active pharmaceutical ingredients (APIs).

The Imperative of Polymorphism in Drug Development

Defining Polymorphism

Polymorphism is the ability of a single chemical compound to crystallize in multiple, distinct solid-state arrangements.[1][2] These different crystal forms are known as polymorphs. While chemically identical, polymorphs possess different internal crystal lattices, leading to significant variations in their physical and chemical properties.[3] This phenomenon is not a rare curiosity; it is estimated that 30-50% of drug-like molecules exhibit polymorphism.[4]

Why Polymorphism is a Critical Quality Attribute (CQA)

The specific polymorphic form of an API can dictate the success or failure of a drug product. Different polymorphs can exhibit variations in:

  • Solubility and Dissolution Rate: This directly affects a drug's bioavailability. A more soluble (often metastable) form can lead to faster absorption, while the most stable form might be too poorly soluble for therapeutic efficacy.[5]

  • Thermodynamic Stability: Over time, a less stable (metastable) polymorph can convert to a more stable form.[6] If this occurs within the drug product during storage, it can drastically alter the drug's performance. The infamous case of the HIV protease inhibitor Ritonavir, where a new, less soluble polymorph appeared on the market, led to a product recall and reformulation, underscoring the severe consequences of uncontrolled polymorphism.[7]

  • Manufacturability: Properties like crystal shape (habit), density, and mechanical strength vary between polymorphs, impacting processes like powder flow, filtration, and tablet compression.[3]

Regulatory bodies like the FDA and the International Council for Harmonisation (ICH) mandate the thorough investigation of polymorphism for new chemical entities.[8][9] The ICH Q6A guidelines provide a logical framework, or "decision tree," to determine when and how polymorphs must be monitored and controlled.[10][11][12]

Model Compound: Carbamazepine (CBZ)

Carbamazepine is an anticonvulsant drug widely used to treat epilepsy and neuropathic pain. It is a classic example in the study of polymorphism, known to exist in at least five anhydrous forms and a dihydrate.[2] This guide will focus on the three most commonly encountered forms:

  • Form III (P-monoclinic): The most thermodynamically stable form under ambient conditions and the form used in commercial formulations.[6][13]

  • Form I (Triclinic): The stable form at higher temperatures.[14]

  • Form II (Trigonal): A metastable form.[15]

The relationship between Form III and Form I is enantiotropic, meaning their relative stability inverts at a specific transition temperature.[8][16]

Experimental Workflow: From Discovery to Characterization

A robust polymorph screen is the foundation of any solid-state characterization program. The goal is to recrystallize the API under a wide array of conditions to induce the formation of as many crystalline forms as possible.[1] This is followed by a tiered analytical approach to characterize and compare the discovered forms.

G cluster_0 Polymorph Screening cluster_1 Characterization Cascade API API in Solution Crystallization Diverse Crystallization (Solvent, Temp, Rate) API->Crystallization Solids Solid Forms (Polymorphs, Solvates) Crystallization->Solids PXRD PXRD (Phase ID) Solids->PXRD Primary Analysis Thermal DSC / TGA (Thermal Stability) PXRD->Thermal Orthogonal Confirmation Spectroscopy FTIR / Raman (Bonding Env.) Thermal->Spectroscopy SCXRD SCXRD (Definitive Structure) Spectroscopy->SCXRD If Single Crystals Grow

Figure 1: General workflow for polymorph discovery and characterization.
Protocol: Preparation of Carbamazepine Polymorphs
  • Objective: To generate pure samples of CBZ Form III and Form I for comparative analysis.

  • Materials: Carbamazepine (commercial, typically Form III), Ethanol (95%).

  • Protocol for Form III (Commercial Standard):

    • Use commercial Carbamazepine powder as received. Its identity as pure Form III should be confirmed by PXRD analysis as a baseline.

  • Protocol for Form I (via Thermal Conversion):

    • Place approximately 100 mg of CBZ Form III into a clean, dry differential scanning calorimetry (DSC) pan (do not seal).

    • Heat the sample in a furnace or oven to a temperature of 180 °C and hold for 10-15 minutes. This temperature is above the melting point of Form III but below the melting point of Form I, inducing a melt-recrystallization event.[4]

    • Allow the sample to cool rapidly to room temperature.

    • The resulting solid will be Form I. Confirm its identity immediately using PXRD, as it can be prone to converting back to Form III over time, especially in the presence of certain solvents.

Orthogonal Characterization Techniques

No single technique is sufficient to fully characterize polymorphism. A multi-technique, or orthogonal, approach is essential for building a complete and reliable picture of the solid-state landscape.

Powder X-ray Diffraction (PXRD): The Crystalline Fingerprint
  • Causality: PXRD is the primary tool for identifying crystalline phases.[9] Each polymorph has a unique crystal lattice, which diffracts X-rays at a specific set of angles (2θ), creating a "fingerprint" pattern that is unique to that form. It is highly sensitive to differences in crystal packing.[17]

  • Experimental Protocol:

    • Sample Prep: Gently pack approximately 50-100 mg of the polymorph powder onto a zero-background sample holder. Avoid aggressive grinding, which can induce phase transformations.

    • Instrumentation: Use a powder diffractometer with Cu Kα radiation.

    • Scan Parameters: Scan the sample over a 2θ range of 5° to 40°. A step size of 0.02° and a scan speed of 1-2°/minute is typically sufficient for identification.

  • Comparative Data:

PolymorphKey Differentiating PXRD Peaks (2θ)[17]
Form I 6.1°, 9.4°, 19.8°
Form III 15.2°, 15.8°, 17.0°, 27.2°, 27.5°
Dihydrate 8.9°, 18.9°, 19.4°
  • Interpretation: The PXRD patterns for Forms I and III are distinct and unambiguous. The absence of peaks from one form in the pattern of the other confirms phase purity.

Thermal Analysis (DSC & TGA): Unveiling Thermodynamic Relationships
  • Causality: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. It is ideal for detecting melting points, solid-solid phase transitions, and crystallization events, which are unique for each polymorph.[4][18] Thermogravimetric Analysis (TGA) measures mass change with temperature, primarily used to identify solvates or hydrates.

  • Experimental Protocol:

    • Sample Prep: Accurately weigh 2-5 mg of the polymorph powder into an aluminum DSC pan and hermetically seal it.

    • Instrumentation: Use a calibrated DSC instrument.

    • Scan Parameters: Heat the sample from 25 °C to 220 °C at a constant rate of 10 °C/min under a nitrogen purge.

  • Comparative Data:

PolymorphKey DSC Events (Heating Rate: 10 °C/min)
Form III Endothermic melt onset ~175 °C, immediately followed by an exothermic recrystallization to Form I.[4]
Form I Single, sharp endothermic melt onset ~190 °C.[4]
  • Interpretation: The DSC thermogram of Form III is a classic signature of a monotropic relationship where the metastable form melts and then recrystallizes into the more stable, higher-melting form.[19] The absence of the initial melt at ~175 °C in the Form I sample confirms its identity. This self-validating system—where one form converts to the other upon heating—provides powerful evidence of their relationship.

Vibrational Spectroscopy (FTIR & Raman): Probing the Molecular Environment
  • Causality: FTIR and Raman spectroscopy probe the vibrational modes of molecules. While the chemical bonds are the same, the different crystal packing and intermolecular interactions (especially hydrogen bonding) in each polymorph cause subtle but distinct shifts in the vibrational frequencies.[20][21] Raman spectroscopy is particularly sensitive to changes in the crystal lattice itself, visible in the low-frequency (THz-Raman) region.[7]

  • Experimental Protocol:

    • Sample Prep (FTIR-ATR): Place a small amount of powder directly onto the ATR crystal and apply consistent pressure.

    • Sample Prep (Raman): Place powder on a microscope slide or in a vial and focus the laser onto the sample.

    • Instrumentation: Use a research-grade FTIR or Raman spectrometer.

    • Scan Parameters: Collect spectra over a relevant range (e.g., 4000-400 cm⁻¹ for FTIR, 3500-50 cm⁻¹ for Raman) with sufficient resolution (e.g., 4 cm⁻¹).

  • Comparative Data:

PolymorphKey Differentiating Spectral Regions
Form I Exhibits different N-H stretching bands in FTIR compared to Form III due to different hydrogen bonding in the dimeric structure.[20]
Form III Shows distinct peaks in the low-wavenumber Raman spectrum (<200 cm⁻¹) corresponding to different lattice phonon modes compared to Form I.[6]
  • Interpretation: The differences in the spectra, particularly in regions associated with hydrogen bonding (N-H stretch) and crystal lattice vibrations (low-frequency Raman), provide orthogonal confirmation of the different packing arrangements first identified by PXRD.

Definitive Structure Elucidation: Single-Crystal X-ray Diffraction (SCXRD)

  • Causality: While PXRD provides a fingerprint, SCXRD provides the complete, three-dimensional atomic map of the molecule and its arrangement in the crystal lattice.[1] It is the undisputed "gold standard" for determining a crystal structure, providing precise bond lengths, bond angles, and details of intermolecular interactions. This allows for an absolute and unambiguous identification of a polymorphic form.

  • Methodology: This technique requires the growth of a suitable single crystal (typically > 0.1 mm). The crystal is mounted and rotated in an X-ray beam, and the resulting complex diffraction pattern is used to solve the structure.

  • Comparative Crystallographic Data:

ParameterCarbamazepine Form I[14]Carbamazepine Form III[2]
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/n
Molecules per Asymmetric Unit (Z') 41
Key Hydrogen Bond Motif Carboxamide DimerCarboxamide Dimer
  • Interpretation: The SCXRD data provides the ultimate proof of polymorphism. Although both forms contain the same fundamental hydrogen-bonded carboxamide dimer, the way these dimers pack in three-dimensional space is entirely different, as evidenced by their different crystal systems and space groups. The triclinic cell of Form I is fundamentally different from the monoclinic cell of Form III, providing an absolute structural basis for all the differences observed in the other analytical techniques.

G cluster_I Form I (Triclinic, P-1) Z' = 4 cluster_III Form III (Monoclinic, P2₁/n) Z' = 1 Dimer1_I Dimer A Dimer2_I Dimer B Dimer3_I Dimer C Dimer4_I Dimer D Dimer_III Dimer A Title Structural Basis of Polymorphism in Carbamazepine

Sources

Comparative

A Critical Evaluation of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic Acid as a Carboxylic Acid Bioisostere in Modern Drug Discovery

For Immediate Release to the Drug Discovery and Development Community In the landscape of medicinal chemistry, the strategic replacement of the carboxylic acid moiety is a cornerstone of lead optimization. While essentia...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release to the Drug Discovery and Development Community

In the landscape of medicinal chemistry, the strategic replacement of the carboxylic acid moiety is a cornerstone of lead optimization. While essential for target engagement, the carboxyl group often introduces challenges related to poor metabolic stability, limited membrane permeability, and potential toxicity.[1][2] This has spurred the exploration of bioisosteres—functional groups with similar physicochemical properties that can mimic the carboxylic acid's biological activity while offering an improved pharmacokinetic profile. This guide provides a comprehensive benchmark analysis of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid as a promising, yet underexplored, bioisostere for carboxylic acids. We present a comparative analysis of its projected physicochemical properties and metabolic stability against commonly employed carboxylic acid surrogates, supported by detailed experimental protocols for in-house validation.

The Rationale for Carboxylic Acid Bioisosteres

The carboxylic acid group, with a typical pKa of around 4-5, is ionized at physiological pH, enabling it to form strong ionic interactions with biological targets.[3] However, this ionization is a double-edged sword, contributing to high polarity and low lipophilicity, which can hinder oral absorption and central nervous system (CNS) penetration. Furthermore, carboxylic acids are susceptible to Phase II metabolism, particularly glucuronidation, which can lead to rapid clearance and the formation of reactive metabolites.[1][4] Bioisosteric replacement aims to preserve the crucial acidic proton and hydrogen bonding capabilities while fine-tuning properties like pKa, lipophilicity, and metabolic fate.

1-Ethyl-4-methyl-1H-imidazole-5-carboxylic Acid: A Profile

The imidazole ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and its ability to serve as a bioisostere.[5] The N-alkylation of imidazoles can further enhance metabolic stability.[6] 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid presents an intriguing scaffold. The imidazole core is amphoteric, capable of acting as both an acid and a base.[7] The ethyl group at the 1-position is expected to increase lipophilicity and block potential N-glucuronidation, a common metabolic pathway for imidazoles.

Physicochemical Property Comparison: An In-Depth Look

Below is a comparative table summarizing the key physicochemical properties of common carboxylic acid bioisosteres.

BioisostereRepresentative StructureTypical pKa RangeTypical logP/logD (pH 7.4) RangeKey Features & Considerations
Carboxylic Acid R-COOH4 - 5[3]Varies widelyStrong acid, high polarity, potential for metabolic liabilities (glucuronidation).[1][4]
1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid Estimated 5-7Estimated > 0.416Amphoteric nature, potential for improved metabolic stability due to N-alkylation.
5-Substituted-1H-tetrazole 4.5 - 5.0[3]Generally more lipophilic than corresponding carboxylate.Acidity similar to carboxylic acids, generally more metabolically stable.[9] Can have lower permeability than expected due to strong hydrogen bonding.[2]
Acylsulfonamide 5 - 9[10]Generally more lipophilic than carboxylic acids.Tunable acidity based on substitution, generally good metabolic stability.[10]
Hydroxamic Acid 8 - 9[11]VariesWeaker acid, can act as a metal chelator, potential for metabolic liabilities.[11]

Note: Values for 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid are estimated based on structurally related compounds.

Metabolic Stability: A Critical Determinant of In Vivo Success

The metabolic stability of a drug candidate is a critical factor influencing its pharmacokinetic profile and overall success. Carboxylic acids are known to undergo glucuronidation, which can lead to rapid elimination from the body.[1] The bioisosteres in our comparison offer potential advantages in this regard.

  • 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid : The N-ethyl group is anticipated to block N-glucuronidation, a potential metabolic pathway for the imidazole ring. N-alkylation of imidazoles has been shown to improve metabolic stability.[6]

  • Tetrazoles : Generally exhibit greater metabolic stability compared to carboxylic acids.[9] They are not susceptible to the same UGT-mediated metabolism.

  • Acylsulfonamides : Are generally considered to be metabolically robust.[10]

  • Hydroxamic Acids : Can be susceptible to metabolism, including O-glucuronidation and N-reduction.[11]

Experimental Protocols for Benchmarking

To facilitate the direct comparison of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid with other bioisosteres in your specific drug discovery program, we provide the following detailed experimental protocols.

Synthesis of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic Acid

A plausible synthetic route to the target compound involves the synthesis of the corresponding ethyl ester followed by hydrolysis. While a specific protocol for the exact target molecule is not available, the following general procedure for a similar transformation can be adapted.[12][13]

Step 1: Synthesis of Ethyl 1-Ethyl-4-methyl-1H-imidazole-5-carboxylate

reagents Starting Materials: - Ethyl 4-methyl-1H-imidazole-5-carboxylate - Ethyl halide (e.g., ethyl iodide) - Base (e.g., NaH, K2CO3) - Aprotic solvent (e.g., DMF, ACN) reaction N-Alkylation Reaction reagents->reaction product Product: Ethyl 1-ethyl-4-methyl-1H-imidazole-5-carboxylate reaction->product

Caption: N-alkylation of the imidazole precursor.

  • To a solution of ethyl 4-methyl-1H-imidazole-5-carboxylate in a suitable aprotic solvent (e.g., DMF), add a base (e.g., sodium hydride or potassium carbonate) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add the ethylating agent (e.g., ethyl iodide) dropwise at 0 °C.

  • Let the reaction proceed at room temperature until completion, monitored by TLC.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired ethyl ester.

Step 2: Hydrolysis to 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic Acid

ester Ethyl 1-ethyl-4-methyl-1H-imidazole-5-carboxylate hydrolysis Base-catalyzed Hydrolysis (e.g., NaOH in EtOH/H2O, reflux) ester->hydrolysis acid 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid hydrolysis->acid

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

  • Dissolve the ethyl 1-ethyl-4-methyl-1H-imidazole-5-carboxylate in a mixture of ethanol and aqueous sodium hydroxide.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.

Determination of pKa by Potentiometric Titration

cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve compound in co-solvent (if needed) prep2 Dilute to known concentration in water prep1->prep2 titrate1 Titrate with standardized acid or base prep2->titrate1 titrate2 Record pH after each addition titrate1->titrate2 analysis1 Plot pH vs. volume of titrant titrate2->analysis1 analysis2 Determine inflection point analysis1->analysis2 analysis3 pKa = pH at half-equivalence point analysis2->analysis3

Caption: Workflow for pKa determination.

  • Preparation: Accurately weigh and dissolve the compound in a known volume of a suitable co-solvent (e.g., methanol or DMSO) if not readily soluble in water. Prepare an aqueous solution of the compound at a known concentration (e.g., 1-10 mM).

  • Titration: Calibrate a pH meter with standard buffers. Titrate the sample solution with a standardized solution of HCl or NaOH, recording the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

Determination of logP by Shake-Flask Method

cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Pre-saturate n-octanol and water part1 Mix n-octanol and aqueous phases prep1->part1 prep2 Dissolve compound in one phase prep2->part1 part2 Shake until equilibrium is reached part1->part2 part3 Separate the two phases part2->part3 analysis1 Determine compound concentration in each phase (UV-Vis or HPLC) part3->analysis1 analysis2 Calculate logP = log([Compound]octanol / [Compound]aqueous) analysis1->analysis2

Caption: Workflow for logP determination.

  • Preparation: Pre-saturate n-octanol with water and water with n-octanol. Prepare a stock solution of the test compound in the aqueous phase.

  • Partitioning: Add a known volume of the aqueous solution of the compound to a known volume of n-octanol in a vial. Shake the vial for a sufficient time to allow for equilibrium to be reached (e.g., 1-2 hours).

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate logP using the formula: logP = log([Compound]octanol / [Compound]water).[14]

In Vitro Metabolic Stability Assay using Human Liver Microsomes

cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_analysis Analysis inc1 Prepare incubation mixture: - Compound - Human liver microsomes - NADPH regenerating system inc2 Incubate at 37°C inc1->inc2 inc3 Take samples at different time points inc2->inc3 quench1 Add cold acetonitrile to stop the reaction inc3->quench1 analysis1 Analyze remaining parent compound by LC-MS/MS quench1->analysis1 analysis2 Plot % remaining vs. time analysis1->analysis2 analysis3 Calculate half-life (t1/2) and intrinsic clearance (CLint) analysis2->analysis3

Caption: Workflow for metabolic stability assay.

  • Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare a working solution by diluting the stock solution in the incubation buffer (e.g., potassium phosphate buffer, pH 7.4). Prepare the NADPH regenerating system.

  • Incubation: In a microcentrifuge tube, combine the human liver microsomes, the test compound, and buffer. Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the amount of the remaining parent compound in the supernatant at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k. The intrinsic clearance (CLint) can then be calculated from the half-life.

Conclusion

The strategic deployment of bioisosteres is a powerful tool in modern drug discovery. 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid emerges as a compelling candidate for a carboxylic acid surrogate, with the potential for improved metabolic stability and tunable physicochemical properties. While further experimental validation is required, the information and protocols provided in this guide offer a solid framework for researchers to benchmark this novel bioisostere against established alternatives within their specific chemical and biological contexts. The careful consideration and empirical evaluation of such novel bioisosteres will undoubtedly contribute to the development of safer and more effective medicines.

References

  • Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry.
  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. ACS Medicinal Chemistry Letters.
  • Horgan, C. (2022). Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9.
  • Meanwell, N. A. (2015). Preclinical characterization of acyl sulfonimidamides: potential carboxylic acid bioisosteres with tunable properties. PubMed.
  • Cas no 1457-59-6 (4-methyl-1H-imidazole-5-carboxylic acid). (n.d.).
  • BenchChem. (2025). A Comparative Guide to Carboxylic Acid Isosteres with a Focus on 2-Amino-2-(1H-tetrazol-5-yl)ethanol.
  • SciSpace. (2022). Carboxylic Acid (Bio)Isosteres in Drug Design.
  • Meanwell, N. A. (2018).
  • Semantic Scholar. (2022). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
  • BenchChem. (2025). Application Note and Protocol: N-Alkylation of 2-Methyl-4-(trifluoromethyl)-1H-imidazole.
  • BenchChem. (2025). Tetrazole vs.
  • Wu, Y. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization of ethyl 4-(methylamino)-3-nitrobenzoate with 5-bromo-4-hydroxy-3-methoxybenzaldehyde.
  • JOCPR. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)
  • PubChem. (n.d.). 4-Methyl-1H-imidazole-5-carboxylic acid.
  • ResearchGate. (n.d.). Overview of metabolic pathways of carboxylic-acid-containing drugs....
  • ACS Publications. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry.
  • MDPI. (2022).
  • ORGANIC PHARMACEUTICAL CHEMISTRY IV. (n.d.).
  • Rezaei-Sameti, M. (2010). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry.
  • Dirersa, W. (2021).
  • Wikipedia. (n.d.). Imidazole.
  • MDPI. (2023). Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Syntheses and pKa determination of 1-(o-hydroxyphenyl)imidazole carboxylic esters.
  • PrepChem.com. (n.d.). Synthesis of (-)-ethyl 1-(1-phenylethyl)
  • ChemicalBook. (2026).
  • ResearchGate. (n.d.). Scheme 1.
  • Iljin, V. V., et al. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Reviews on Clinical Pharmacology and Drug Therapy.
  • PubChem. (n.d.). Imidazole-4-carboxylic acid.
  • Noda, K., et al. (1995). Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms. PubMed.
  • ChemicalBook. (2025). 1H-IMidazole-5-carboxylic acid, 4-(1-hydroxy-1-Methylethyl)-2-propyl-1-[[2'-[1-(triphenylMethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]Methyl]-, ethyl ester.
  • MDPI. (2021). Design, Synthesis and Studies of Novel Imidazoles.
  • PubChem. (n.d.).
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  • ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry.

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Validation

Advanced Coordination Chemistry: 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic Acid vs. Traditional Imidazole Ligands

As a Senior Application Scientist specializing in metal-organic frameworks (MOFs) and coordination polymers, I frequently encounter a critical bottleneck in material design: framework instability in aqueous or harsh cata...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in metal-organic frameworks (MOFs) and coordination polymers, I frequently encounter a critical bottleneck in material design: framework instability in aqueous or harsh catalytic environments. The transition from unsubstituted imidazole ligands to highly functionalized derivatives is not merely a synthetic preference—it is a thermodynamic necessity.

This guide provides an objective, data-backed comparison between 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid (EMICA) and its structural predecessors, specifically focusing on how steric and electronic modifications dictate coordination topology, stability, and catalytic performance.

Mechanistic Grounding: The Causality of Ligand Design

To understand the superiority of EMICA in specific applications, we must analyze the causality behind its structural evolution from base imidazole-carboxylic acids.

  • Imidazole-4,5-dicarboxylic acid (H3IMDC): This foundational ligand possesses up to six potential donor atoms (two imidazole nitrogens and four carboxylate oxygens)[1]. While this high connectivity drives the formation of 3D MOFs, the presence of the acidic NH proton makes these frameworks highly susceptible to nucleophilic attack. Furthermore, the lack of steric bulk often leads to dense, interpenetrated networks with limited accessible pore volume.

  • 1-Methyl-1H-imidazole-5-carboxylic acid (IMA): By methylating the N1 position, we successfully block the vulnerable NH coordination site, reducing the overall dimensionality to favor 2D sheets or discrete complexes. IMA has proven highly effective as an axial ligand in tetrapyrrole-based catalysts (like iron phthalocyanine) to activate peroxymonosulfate (PMS) for the oxidative degradation of pharmaceuticals[2].

  • 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid (EMICA): EMICA represents the next evolutionary step. The addition of the N1-ethyl and C4-methyl groups introduces two critical mechanistic advantages:

    • Steric Shielding: The bulkier ethyl group acts as a hydrophobic umbrella around the metal coordination sphere, physically blocking water molecules from hydrolyzing the metal-ligand (M-L) bond. It also prevents framework interpenetration during crystallization.

    • Electronic Amplification: Both the ethyl and methyl groups exert a strong positive inductive (+I) effect. This significantly increases the electron density on the uncoordinated N3 atom and the carboxylate oxygens. When coordinated to high-valent metals (e.g., Fe(IV)=O species), this narrowed HOMO-LUMO gap dramatically enhances catalytic turnover[3].

G L1 1-Ethyl-4-methyl-1H-imidazole -5-carboxylic acid (EMICA) S1 Steric Shielding (N1-Ethyl, C4-Methyl) L1->S1 E1 Inductive Electron Donation (+I) L1->E1 T1 Prevents Framework Interpenetration S1->T1 C1 Thermodynamic M-L Bond Strengthening E1->C1 O1 Enhanced Hydrolytic Stability & Catalytic Turnover T1->O1 C1->O1

Logical relationship between EMICA's structural features and resulting MOF performance.

Quantitative Performance Comparison

The structural modifications of these ligands directly translate to measurable differences in coordination behavior and material performance. The table below summarizes these quantitative and qualitative metrics.

PropertyImidazole-4,5-dicarboxylic acid (H3IMDC)1-Methyl-1H-imidazole-5-carboxylic acid (IMA)1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid (EMICA)
Coordination Sites Up to 6 (μ2 to μ6 modes)Up to 4 (μ2 to μ3 modes)Up to 4 (μ2 to μ4 modes)
Inductive Effect (+I) BaselineModerate (1x Methyl)High (Ethyl + Methyl)
Steric Hindrance MinimalLowHigh
Framework Topology Dense 3D (Often interpenetrated)2D Sheets / Discrete ComplexesOpen 3D / Robust 2D
Hydrolytic Stability Low (Susceptible to nucleophiles)ModerateExcellent (Hydrophobic shielding)
Primary Application Gas StorageHomogeneous CatalysisHeterogeneous Catalysis (PMS)

Self-Validating Experimental Protocol: Solvothermal Synthesis & Verification

To objectively demonstrate the impact of EMICA's steric bulk, the following protocol outlines the synthesis of an EMICA-based Copper(II) coordination polymer, designed as a self-validating system. Every step includes the underlying causality to ensure reproducibility and scientific rigor.

Step-by-Step Methodology

Step 1: Equimolar Precursor Mixing

  • Action: Dissolve 0.1 mmol of Cu(NO3)2·3H2O and 0.1 mmol of EMICA in 5 mL of a mixed solvent system (DMF/EtOH/H2O, 2:2:1 v/v). Sonicate for 10 minutes until clear.

  • Causality: The mixed solvent system is critical. The ethanol balances the lipophilicity of the ethyl group on EMICA, while the water and DMF provide the necessary polarity to dissolve the copper salt and facilitate deprotonation.

Step 2: Solvothermal Assembly

  • Action: Transfer the solution to a Teflon-lined stainless steel autoclave and heat at 120°C for 48 hours. Cool to room temperature at a rate of 5°C/hour.

  • Causality: Slow crystallization under autogenous pressure allows the steric bulk of the ethyl and methyl groups to dictate a non-interpenetrated, thermodynamically stable lattice. Rapid cooling would trap kinetic defects.

Step 3: Soxhlet Activation

  • Action: Collect the blue crystals and wash via Soxhlet extraction with methanol for 24 hours.

  • Causality: Standard solvent decanting is insufficient to remove unreacted EMICA trapped within the framework due to its bulky ethyl group. Continuous dynamic extraction removes guest molecules without causing the capillary forces that lead to pore collapse.

Step 4: Self-Validation Checkpoints (PXRD & BET)

  • Action: Perform Powder X-Ray Diffraction (PXRD) and N2 sorption at 77 K.

  • Validation Logic: Compare the experimental PXRD pattern against the simulated single-crystal data. A perfect match confirms phase purity. The N2 sorption isotherm must exhibit a Type I profile; a high accessible surface area validates that the steric bulk of EMICA successfully prevented framework interpenetration.

Workflow S1 1. Equimolar Mixing (EMICA + Metal Salt) S2 2. Solvothermal Assembly (120°C) S1->S2 S3 3. Soxhlet Activation (MeOH, 24h) S2->S3 S4 4. PXRD & BET Validation S3->S4

Step-by-step self-validating workflow for EMICA-based coordination polymer synthesis.

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid

This document provides comprehensive, step-by-step guidance for the proper disposal of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this guide...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides comprehensive, step-by-step guidance for the proper disposal of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this guide synthesizes regulatory standards with practical laboratory applications to ensure safety, compliance, and environmental stewardship. The procedures outlined herein are based on established principles for handling heterocyclic and carboxylic acid compounds.

Hazard Assessment: An Inferred Profile

A specific Safety Data Sheet (SDS) for 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid is not consistently available. Therefore, a conservative approach to handling and disposal is mandated. By examining data from structurally similar compounds—specifically the imidazole core and the carboxylic acid functional group—we can infer a potential hazard profile. This approach ensures that safety measures are commensurate with the highest potential risk.

Table 1: Inferred Hazard Profile based on Structurally Related Compounds

Hazard ClassificationRelated Compound ExamplesPotential Hazards for 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid
Acute Toxicity (Oral) 4-Methylimidazole, Imidazole-4-carboxylic acidHarmful if swallowed.[1][2][3]
Skin Corrosion/Irritation Imidazole, Imidazole-4-carboxylic acid, 1-Methyl-1H-imidazole-5-carboxylic acidCauses skin irritation; potentially corrosive, causing burns upon prolonged contact.[1][4][5][6]
Serious Eye Damage/Irritation Imidazole, Imidazole-4-carboxylic acid, 1-Methyl-1H-imidazole-5-carboxylic acidCauses serious eye irritation and potentially severe eye damage.[1][5][6]
Respiratory Irritation Imidazole-4-carboxylic acidMay cause respiratory irritation upon inhalation of dust.[1][7]
Chemical Incompatibilities Imidazole, Carboxylic AcidsIncompatible with strong oxidizing agents, strong acids, bases, acid anhydrides, and acid chlorides.[2][4][8][9]

Based on this profile, 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid must be managed as a hazardous chemical waste.[10][11][12]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure all appropriate safety measures are in place. The foundation of safe disposal is preventing exposure.

  • Engineering Controls : Always handle the chemical and its waste within a properly functioning certified laboratory chemical fume hood.[4] Ensure that a safety shower and an emergency eyewash station are readily accessible, within a ten-second travel distance.[4][13]

  • Personal Protective Equipment (PPE) : The minimum required PPE includes:

    • Eye and Face Protection : Chemical safety goggles are mandatory. A face shield should be used in conjunction with goggles when handling larger quantities or when there is a significant splash risk.[14]

    • Hand Protection : Chemically resistant gloves, such as nitrile, are required. Always check the manufacturer's glove compatibility chart. Discard gloves immediately after handling the compound or its waste and wash hands thoroughly.[4]

    • Body Protection : A fully buttoned, long-sleeved laboratory coat is required. Personnel must also wear full-length pants and closed-toe shoes.[8]

Core Disposal Protocol: A Step-by-Step Guide

Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or poured down the sanitary sewer.[12][15] The primary disposal route is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[12]

Step 1: Waste Collection & Segregation

  • Solid Waste : Collect pure 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid, and any materials lightly contaminated with it (e.g., weighing papers, pipette tips, gloves), in a designated hazardous waste container.[8][12]

  • Liquid Waste : Solutions containing the compound should be collected in a separate, compatible liquid waste container.

  • Segregation is Critical : Never mix this waste stream with incompatible chemicals.[15][16] Specifically, keep it separate from strong bases, oxidizers, and reactive metals.[4][9] Mixing incompatible waste can lead to violent reactions, fires, or the release of toxic gases.[15]

Step 2: Container Selection

  • Choose a container that is in good condition, free from leaks or damage, and chemically compatible with the waste.[4][17] For acidic solids and solutions, high-density polyethylene (HDPE) or glass containers are appropriate.

  • The container must have a secure, screw-top lid to prevent leaks and spills.[8] Keep the container closed at all times except when adding waste.[11][16]

Step 3: Labeling

  • Proper labeling is a key requirement of the Resource Conservation and Recovery Act (RCRA).[17]

  • As soon as the first particle of waste is added, affix a "Hazardous Waste" label provided by your EHS department.[4][11]

  • The label must include:

    • The full chemical name: "Waste 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid". Avoid abbreviations or formulas.

    • All constituents and their approximate percentages.

    • The date waste accumulation began.

    • Clear hazard identification (e.g., "Irritant," "Corrosive").[11]

Step 4: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[10][18]

  • This area should be under the direct control of laboratory personnel and clearly marked with hazardous waste signage.[18]

  • Ensure the use of secondary containment (such as a plastic tub) to contain any potential leaks.[11][16][17]

  • The storage area must be away from heat, direct sunlight, and incompatible materials.[4]

Step 5: Final Disposal

  • Once the container is full (do not exceed 90% capacity to allow for expansion[18]), or if it has been in storage for the maximum allowed time (typically 90 days, but can be shorter depending on your generator status and local rules[18]), arrange for pickup.

  • Contact your institution's EHS office or designated waste management provider to schedule a collection.[4][8] Do not use outside vendors unless explicitly authorized by your institution.[8]

The "Why": Scientific Rationale Behind Key Procedures

  • Segregation from Bases : As a carboxylic acid, this compound will undergo a vigorous, exothermic neutralization reaction if mixed with a base. This can generate significant heat, potentially boiling the solvent and causing the container to pressurize or rupture.

  • Segregation from Oxidizers : Imidazole rings and alkyl groups can be oxidized. Mixing with strong oxidizers could lead to a runaway reaction, creating a fire or explosion hazard.

  • Dedicated, Labeled Containers : The RCRA regulations mandate strict tracking of hazardous waste from "cradle to grave."[17][18] Clear, accurate labeling prevents accidental mixing of incompatible wastes and ensures the final disposal facility knows exactly what they are handling, allowing them to use the appropriate and safest treatment method, such as incineration.[19]

Emergency Procedures: Spill Management

Accidents happen. A clear and immediate response plan is crucial.

For Small Spills (Contained within a fume hood):

  • Alert Personnel : Inform colleagues in the immediate area.

  • Maintain PPE : Ensure you are wearing the appropriate PPE as described in Section 2.

  • Containment : Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralization (for solids) : For a solid spill, carefully sweep the material into a container. For the remaining residue, you may cautiously neutralize the area with a dilute solution of sodium bicarbonate.

  • Collection : Carefully scoop the absorbent material and any neutralization solids into your designated hazardous waste container.

  • Decontamination : Clean the spill area with soap and water. All cleaning materials (sponges, wipes) must also be disposed of as hazardous waste.[10]

  • Reporting : Report the incident to your laboratory supervisor or EHS department.

For Large Spills (Outside of a fume hood):

  • Evacuate : Immediately evacuate the area.

  • Isolate : If safe to do so, close the doors to the laboratory to contain any vapors.

  • Alert : Activate the nearest fire alarm and contact your institution's emergency response team or EHS department immediately. Provide them with the chemical name and location of the spill.

  • Do Not Attempt to Clean : Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped for large-scale hazardous material response.[4]

Decision Workflow for Disposal

The following diagram outlines the logical steps for managing waste containing 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid from the point of generation to its final disposal.

G cluster_0 Waste Generation & Characterization cluster_1 Containment & Labeling cluster_2 Accumulation & Storage cluster_3 Final Disposal Generate Waste Generated (Pure compound, solution, or contaminated material) IsHazardous Is waste hazardous? (Assume YES for this compound) Generate->IsHazardous SelectContainer Select Compatible Container (HDPE, Glass, Screw-top) IsHazardous->SelectContainer Yes LabelContainer Affix 'Hazardous Waste' Label - Full Chemical Name - Constituents & % - Start Date & Hazards SelectContainer->LabelContainer Segregate Segregate from Incompatibles (Bases, Oxidizers) LabelContainer->Segregate Store Store in Satellite Accumulation Area - Closed Container - Secondary Containment Segregate->Store Inspect Weekly Inspections (Check for leaks, proper labeling) Store->Inspect CheckFull Container Full or Time Limit Reached? Inspect->CheckFull CheckFull->Store No RequestPickup Request Waste Pickup from EHS CheckFull->RequestPickup Yes

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid
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1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid
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